Leptomerine is a quinolinone alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a tree native to Brazil commonly known as "guarantã" [1] [2]. It has been identified as a potent acetylcholinesterase (AChE) inhibitor, showing potential for research in Alzheimer's Disease [3] [1] [4].
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅NO [3] [4] |
| CAS Registry Number | 22048-97-1 [3] [4] |
| Molecular Weight | 201.26 g/mol [3] [4] |
| Biological Activity | Anticholinesterasic (AChE Inhibitor) [3] [1] |
| Reported IC₅₀ Value | 2.5 μM (similar to the reference compound galanthamine, IC₅₀ = 1.7 μM) [1] |
| Potential Application | Alzheimer's Disease research [3] [1] |
The following workflow and detailed methods describe the bioassay-guided fractionation used to isolate this compound and test its activity.
Experimental Workflow for this compound
This compound is investigated primarily for its potential application in Alzheimer's Disease (AD) [3] [1]. The compound's mechanism of action involves increasing acetylcholine levels in the brain by inhibiting the acetylcholinesterase enzyme, which is a established therapeutic strategy for managing early-stage AD [1].
Beyond this compound, other alkaloids isolated from E. leiocarpa also demonstrate anticholinesterasic activity, though less potent. Research also indicates that leaf extracts of E. leiocarpa exhibit phytotoxic effects on weed germination, suggesting a broader range of biologically active compounds [5].
Leptomerine is a 4-quinolinone alkaloid first identified in species of the Rutaceae family. The compound has been systematically studied for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease [1] [2].
Chemical Characteristics:
Natural Sources and Isolation: this compound was initially isolated from Haplophyllum leptomerum (Rutaceae) [3]. Subsequent research has identified this alkaloid in Esenbeckia leiocarpa Engl., a Brazilian native tree commonly known as "guarantã" or "goiabeira" [1] [2] [6]. The first report of this compound in E. leiocarpa was published in 2010, expanding the known distribution of this compound within the Rutaceae family [1] [2].
Table 1: Acetylcholinesterase Inhibitory Activity of Compounds from E. leiocarpa
| Compound/Extract | IC₅₀ Value | Reference Compound |
|---|---|---|
| This compound | 2.5 μM [1] [2] [7] | Galanthamine (IC₅₀ = 1.7 μM) [1] [2] |
| Kokusaginine | 46 μM [1] [2] | Physostigmine (IC₅₀ = 0.4 μM) [1] [2] |
| Leiokinine A | 0.21 mM [1] [2] | - |
| Skimmianine | 1.4 mM [1] [2] | - |
| Alkaloid fraction (chloroform) | 1.6 μg/mL [1] [2] | - |
| Hexane fraction | 6.0 μg/mL [1] [2] | - |
| Ethanol crude extract | 50.7 μg/mL [1] [2] | - |
Table 2: Comparative AChE Inhibitory Activity of Natural Alkaloids
| Natural AChE Inhibitor | Plant Source | IC₅₀ Value | Therapeutic Status |
|---|---|---|---|
| This compound | Esenbeckia leiocarpa | 2.5 μM [1] [2] | Research compound |
| Galanthamine | Narcissus spp. (Amaryllidaceae) | 1.7 μM [1] [2] | Approved AD drug [8] |
| Huperzine A | Huperzia serrata (Lycopodiaceae) | ~0.1 μM [8] | Approved in China [8] |
| Physostigmine | Physostigma venenosum | 0.4 μM [1] [2] | Approved drug |
Plant Material Verification:
Extraction Protocol:
Initial Screening:
Chromatographic Separation:
Spectroscopic Analysis:
Experimental Protocol:
The following diagram illustrates the complete experimental workflow from plant material to bioactivity assessment:
Experimental workflow for this compound isolation and bioactivity assessment.
Cholinergic Hypothesis: Alzheimer's disease is characterized by progressive cognitive dysfunction resulting from deficiency in cholinergic activity in the brain [1] [2]. Acetylcholinesterase inhibitors increase endogenous acetylcholine levels by preventing its hydrolysis, thereby boosting cholinergic neurotransmission [1] [2] [9].
Multi-Targeted Therapeutic Approach: Recent evidence suggests that AChE consistently colocalizes with amyloid deposits in Alzheimer's disease and may contribute to the generation of amyloid proteins [9]. AChE is recognized as a potent amyloid-promoting factor, and AChE inhibitors may help prevent the formation of toxic oligomeric forms of amyloid peptide [9].
Advantages of Plant-Derived AChE Inhibitors: Natural AChE inhibitors from plant sources like this compound offer an alternative approach to alleviate AD symptoms by potentially reducing Aβ aggregation alongside their cholinergic effects [9]. Phytomedicines typically demonstrate fewer side effects compared to synthetic drugs and may provide additional neuroprotective benefits through anti-inflammatory and antioxidant properties [9].
Research Use: this compound is marketed specifically for research applications related to Alzheimer's disease studies [4] [5]. The compound is available in various quantities from commercial suppliers specializing in research chemicals [4].
Commercial Specifications:
This compound represents a promising natural product lead compound for Alzheimer's disease therapeutics, demonstrating AChE inhibitory activity comparable to the approved drug galanthamine. The well-established isolation protocol from Esenbeckia leiocarpa enables further investigation of this alkaloid's potential.
Future research directions should focus on:
The table below summarizes the core information about leptomerine from the scientific literature:
| Aspect | Details |
|---|---|
| Source Plant | Haplophyllum leptomerum (Rutaceae family) [1] [2]. |
| Chemical Class | 4-Quinolinone alkaloid [1]. |
| Isolation Context | Isolated alongside other alkaloids like skimmianine from H. leptomerum [1] [2]. |
| Key Biological Activity | Potent acetylcholinesterase (AChE) inhibition [1]. |
| Reported Potency (IC₅₀) | 2.5 μM, which is comparable to the reference drug galanthamine (IC₅₀ = 1.7 μM) [1]. |
Based on the methodologies described in related research on Haplophyllum and the Rutaceae family, the general process for isolating and testing alkaloids like this compound involves the stages shown in the workflow below.
> Generalized workflow for the isolation of this compound and screening of its acetylcholinesterase inhibitory activity, based on standard phytochemical approaches.
The following points elaborate on the key stages of the workflow, with a focus on the information available from the search results.
The available studies confirm that this compound is a promising natural product, but a definitive isolation guide for H. leptomerum is not fully detailed in the open access results I found. To proceed with laboratory work, you may need to:
From the search results, here is the basic chemical information for Leptomerine, which can be useful for ordering and characterizing the compound [1]:
| Item | Information |
|---|---|
| CAS Number | 22048-97-1 |
| Supplier | Biocrick (listed in background materials, not core content) [1] |
Based on general best practices and methods described in the search results for similar compounds [2] [3], you can determine the solubility of this compound experimentally. The following diagram outlines the key stages of this process.
Experimental workflow for solubility determination
Here is a detailed methodology you can adapt, drawing from techniques used in recent studies on natural product formulations and solubility measurements [2] [4] [3]:
If this compound shows poor solubility, consider these formulation strategies, which have been successfully applied to other natural products like piperine [4]:
Alzheimer's disease (AD), the predominant form of dementia accounting for over 70% of all dementia cases, represents a significant and growing challenge in global healthcare. The pathology of this devastating neurodegenerative disorder is characterized by two hallmark features: amyloid fibrils and neurofibrillary tangles that progressively disrupt brain function, leading to profound memory loss and cognitive decline. Within this pathological context, acetylcholinesterase (AChE) has emerged as a crucial enzyme target, as it consistently colocalizes with amyloid deposits and accelerates the formation of toxic oligomeric forms of amyloid proteins. AChE performs the vital physiological function of hydrolyzing the neurotransmitter acetylcholine (ACh) at neuromuscular junctions and cholinergic synapses, thereby terminating neurotransmission signals. In Alzheimer's disease, however, enhanced AChE activity contributes to acetylcholine deficiency, which directly correlates with the cognitive symptoms observed in patients.
The therapeutic strategy of inhibiting AChE to maintain acetylcholine levels represents the primary pharmacological approach for managing Alzheimer's symptoms currently available. Approved AChE inhibitors such as donepezil, rivastigmine, and galantamine offer temporary symptomatic relief but are associated with significant limitations, including hepatotoxicity, cardiovascular adverse effects, and involuntary weight loss. This underscores the urgent need to discover novel, more efficient AChE inhibitors with improved safety profiles and enhanced brain penetration. Natural products, particularly phytomedicines containing flavonoids and polyphenols, have gained considerable research attention as promising sources of new AChE inhibitors. These compounds offer the advantages of better tolerability, lower cost, and multi-targeted therapeutic potential by combining AChE inhibition with antioxidant activity and metal chelation capabilities that address the oxidative stress component of neurodegenerative diseases.
Acetylcholinesterase functions as a critical regulatory enzyme in the nervous system, catalyzing the hydrolysis of acetylcholine into acetate and choline at an extraordinary rate approaching diffusion limits. This rapid hydrolysis is essential for terminating cholinergic transmission and ensuring proper neuromuscular function and cognitive processes. When AChE activity is inhibited, acetylcholine accumulates in synaptic clefts, leading to excessive stimulation of cholinergic receptors and resulting in a variety of adverse effects including smooth muscle contractions, skeletal muscle twitching, glandular secretions, and potentially flaccid paralysis. The enzymatic activity of AChE follows Michaelis-Menten kinetics, with the conversion of substrate to product characterized by the kinetic parameter Km (Michaelis constant), which represents the substrate concentration at half-maximal velocity.
From a therapeutic perspective, AChE inhibitors can be categorized into several classes based on their mechanism of action: reversible inhibitors (such as donepezil and galantamine), which temporarily block the active site; irreversible inhibitors (including organophosphate nerve agents); and pseudo-irreversible inhibitors (such as carbamate-based drugs). The degree of inhibition is influenced by multiple factors, including the inhibitor concentration, incubation time, and the inhibitor dissociation constant (Ki). In experimental settings, the concentration-dependent rate constant of an inhibitor (k₁) can be determined and plotted against the inhibitor concentration [IX] to characterize inhibition kinetics, using the relationship 1/k₁ against 1/[IX]-(1-α), where α equals [S]/(Km+[S]), with [S] being the substrate concentration and Km the Michaelis-Menten constant.
When designing AChE inhibition assays for leptomerine investigation, several critical factors must be addressed to ensure reliable and reproducible results:
Enzyme Source Selection: Researchers can choose between human recombinant AChE, electric eel AChE (commercially available), or cell-based systems expressing AChE. Each source offers distinct advantages: human recombinant enzyme provides species relevance, electric eel AChE offers high specific activity and cost-effectiveness, while cell-based systems (such as SH-SY5Y human neuroblastoma cells) maintain physiological cellular context and native enzyme environment.
Detection Method: The choice between colorimetric (Ellman's method) and fluorimetric (Amplite Red/Green) detection depends on the required sensitivity, available instrumentation, and potential interference from test compounds. Colorimetric methods benefit from simplicity and wide availability, while fluorimetric assays typically offer enhanced sensitivity and better suitability for high-throughput applications.
Metabolic Activation: Some compounds, including certain organophosphates, require biotransformation to become potent AChE inhibitors. Incorporating metabolic systems such as liver microsomes with NADPH cofactor enables detection of such pro-inhibitors, providing a more physiologically relevant assessment of inhibitor potential.
Controls and Validation: Appropriate positive controls (e.g., chlorpyrifos-oxon, BW284c51) and negative controls (DMSO vehicle) must be included in each experiment to ensure assay validity and reliability. Counter-screening assays should be implemented to identify false positives resulting from compound interference with detection systems.
The assessment of this compound's AChE inhibitory activity can be performed using multiple complementary assay formats, each offering distinct advantages and limitations. The selection of an appropriate assay format depends on the specific research objectives, available resources, and required throughput capacity. The three primary formats include enzyme-based assays using purified AChE, cell-based assays utilizing neuroblastoma cell lines, and metabolism-integrated assays that incorporate liver microsomes to detect compounds requiring bioactivation. Each format can be coupled with either colorimetric or fluorimetric detection methods, allowing researchers to tailor the approach to their specific needs and avoid potential interference issues.
Table 1: Comparison of AChE Inhibition Assay Formats
| Assay Format | Detection Methods | AChE Source | Throughput | Key Applications | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Enzyme-Based | Colorimetric (Ellman), Fluorimetric (Amplite Green) | Human recombinant, Electric eel | High | Initial screening, IC₅₀ determination | Simple, cost-effective, direct enzyme interaction | Lacks cellular context, no membrane permeability data |
| Cell-Based | Fluorimetric (Amplite Red), Colorimetric | SH-SY5Y human neuroblastoma cells | Medium | Cellular activity, permeability assessment | Physiological relevance, intracellular targets | Lower throughput, potential cytotoxicity interference |
| Metabolism-Integrated | Colorimetric | Human recombinant AChE + liver microsomes | Medium | Pro-inhibitor identification, metabolic activation | Detects compounds requiring bioactivation | Additional complexity, metabolic variability |
The enzyme-based assay provides the most direct approach for evaluating AChE inhibition, allowing precise control over experimental conditions and direct measurement of inhibitor-enzyme interactions. This format is particularly valuable for initial screening of compound libraries and mechanistic studies of inhibition kinetics. The cell-based assay offers the advantage of physiological relevance, as the enzyme is present in its native cellular environment, and simultaneously provides information about cell permeability and potential cytotoxicity of test compounds. The metabolism-integrated assay addresses a critical gap in conventional screening by incorporating bioactivation capacity, which is essential for identifying compounds that require enzymatic conversion to become active AChE inhibitors, such as certain organophosphorus compounds.
The quantitative assessment of AChE activity in inhibition assays relies on measuring the enzymatic conversion of substrate molecules to detectable products. The most widely employed detection methods are based on either colorimetric (spectrophotometric) or fluorimetric detection principles, each with specific substrates and detection chemistries.
Ellman's Colorimetric Method: This classical approach utilizes acetylthiocholine iodide as the substrate, which is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-[2-nitrobenzoic acid] (DTNB) to produce 2-nitro-5-thiobenzoate, a yellow-colored anion with strong absorbance at 405 nm. The rate of color development is directly proportional to AChE activity, and inhibitor potency is determined by the reduction in absorbance compared to untreated controls. This method is robust, cost-effective, and easily adaptable to most laboratory settings with standard spectrophotometric plate readers.
Fluorimetric Methods: These assays employ specialized substrates that yield fluorescent products upon enzymatic hydrolysis. The Amplite Red AChE assay kit uses a non-fluorescent substrate that is converted by AChE into a product that subsequently reacts with a peroxidase to generate strong red fluorescence (Ex/Em = 544/590 nm). The Amplite Green AChE assay kit utilizes a proprietary substrate that produces a bright green fluorescent product (Ex/Em = 490/520 nm) directly upon hydrolysis by AChE. Fluorimetric methods generally offer enhanced sensitivity and broader dynamic range compared to colorimetric detection, making them particularly suitable for high-throughput screening applications where subtle differences in inhibition potency must be detected.
Preparation of reaction mixture: Prepare a working solution of AChE by diluting stock enzyme in assay buffer to achieve a final concentration of 50 mU/mL. Gently mix the solution by inversion, avoiding vortexing which may denature the enzyme.
Compound addition: Aliquot 23 nL of test compounds (this compound), positive controls, and negative controls into designated wells of a 1536-well plate using a precision pintool station. For 96-well formats, adjust volumes proportionally (typically 10-50 μL depending on final volume).
Enzyme addition and inhibition phase: Dispense 4 μL of the diluted AChE solution into each well using a multichannel dispenser. Seal the plate to prevent evaporation and incubate at room temperature for 30 minutes to allow inhibitor-enzyme interaction.
Substrate/Detector addition: Following the inhibition incubation, add 4 μL of a freshly prepared mixture containing DTNB (0.4 mM final concentration) and acetylthiocholine iodide (1.5 mM final concentration) to initiate the enzymatic reaction.
Kinetic measurement: Immediately transfer the plate to a preheated plate reader and measure absorbance at 405 nm every minute for 30 minutes at 25°C. The continuous monitoring allows calculation of reaction velocity from the linear portion of the progress curves.
Data collection: Record the absorbance values and export for subsequent analysis. Include blank wells containing all components except AChE to account for non-enzymatic hydrolysis.
Calculate the reaction velocity (V) for each well from the slope of the linear portion of the absorbance versus time plot.
Normalize data by setting the mean velocity of negative control (DMSO) wells to 100% activity and the mean velocity of positive control (full inhibitor) wells to 0% activity.
Calculate percentage inhibition for each test compound using the formula:
% Inhibition = [1 - (Vsample - Vpositive)/(Vnegative - Vpositive)] × 100
Generate dose-response curves by plotting percentage inhibition against logarithm of compound concentration and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve fit).
Cell plating: Prepare a cell suspension at a density of 500,000 cells/mL and filter through a cell strainer to ensure single-cell dispersion. Dispense 2000 cells/4 μL/well into sterile, cell culture-treated 1536-well black-walled, clear-bottom plates using a multichannel dispenser.
Cell attachment: Incubate plates overnight (18 hours) at 37°C and 5% CO₂ to allow cell attachment and recovery.
Compound treatment: Transfer 23 nL of test compounds (this compound), controls, and DMSO vehicle to the assay plates using a pintool station. Include cytotoxicity controls in separate plates if assessing selective inhibition.
Inhibition period: Incubate the treated cells for 1 hour at 37°C with 5% CO₂ to allow compound uptake and AChE interaction.
Detection: Add 4 μL of Amplite Red detection solution prepared according to manufacturer's instructions to each well using a flying reagent dispenser.
Signal development: Incubate assay plates for 40-90 minutes at room temperature protected from light.
Fluorescence measurement: Measure fluorescence intensity using a plate reader with excitation at 544 nm and emission at 590 nm.
Counter-screen for interference: Perform a parallel peroxidase inhibition assay using the Amplite Red peroxidase assay kit to identify compounds that interfere with the detection system rather than genuinely inhibiting AChE.
This protocol incorporates metabolic activation using liver microsomes to detect this compound metabolites that may possess enhanced AChE inhibitory activity. Many natural compounds undergo hepatic biotransformation to active metabolites, and this assay format provides critical information about potential in vivo activity that would be missed in conventional screening.
Preparation of metabolic system: Combine human recombinant AChE (50 mU/mL final concentration) with human liver microsomes (0.25 mg/mL final protein concentration) in potassium phosphate buffer (0.1 M, pH 7.4).
Dispense enzyme-microsome mixture: Aliquot 3 μL of the AChE-microsome mixture into each well of a 1536-well plate.
Compound addition: Transfer 23 nL of this compound (test compound), positive controls, and vehicle controls to designated wells.
Metabolic activation: Pre-incubate the plate for 15 minutes at 37°C to allow compound metabolism.
Initiation of reaction: Add 1 μL of NADPH solution (1 mM final concentration) to start the metabolic reactions and incubate for an additional 30 minutes at 37°C.
AChE activity detection: Add 4 μL of colorimetric detection solution (DTNB and acetylthiocholine iodide) and measure absorbance at 405 nm kinetically as described in section 4.1.2.
Table 2: Key Reagents and Optimal Concentrations for AChE Inhibition Assays
| Reagent/Component | Enzyme-Based Assay | Cell-Based Assay | Metabolism-Integrated Assay |
|---|---|---|---|
| AChE Source | Human recombinant (50 mU/mL) | SH-SY5Y cells (2000/well) | Human recombinant (50 mU/mL) |
| Incubation Time | 30 minutes (room temperature) | 1 hour (37°C, 5% CO₂) | 30 minutes (37°C) metabolic + 30 minutes enzymatic |
| Substrate Concentration | Acetylthiocholine iodide (1.5 mM) | Acetylthiocholine derivative (kit specified) | Acetylthiocholine iodide (1.5 mM) |
| Detection System | DTNB (0.4 mM), Absorbance 405 nm | Amplite Red, Fluorescence Ex/Em 544/590 nm | DTNB (0.4 mM), Absorbance 405 nm |
| Metabolic Component | Not applicable | Not applicable | Human liver microsomes (0.25 mg/mL) + NADPH (1 mM) |
The primary quantitative parameter derived from AChE inhibition assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to reduce AChE activity by 50% under the experimental conditions. To calculate IC₅₀ values, measure percentage inhibition at multiple concentrations spanning at least three orders of magnitude (typically from nanomolar to micromolar range). Fit the concentration-response data to a four-parameter logistic equation using non-linear regression analysis:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))
where Y is the percentage inhibition, X is the logarithm of compound concentration, Top and Bottom represent the upper and lower plateaus of the inhibition curve, and HillSlope describes the steepness of the curve. The quality of the curve fit should be assessed by the coefficient of determination (R²), with values >0.90 generally indicating acceptable data quality.
For more detailed mechanistic studies, the inhibition constant (Kᵢ) can be determined by measuring IC₅₀ values at different substrate concentrations and applying the Cheng-Prusoff equation for competitive inhibition:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
where [S] is the substrate concentration and Kₘ is the Michaelis constant for acetylthiocholine hydrolysis by AChE (typically 0.1-0.2 mM). The determination of Kᵢ provides a substrate-independent measure of inhibitor affinity that allows more meaningful comparisons between different inhibitors.
To characterize the mechanism of this compound-mediated AChE inhibition, conduct detailed kinetic analyses by measuring enzyme activity at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk (double reciprocal) representations and analyze the pattern of line intersections to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition mechanisms:
The kinetic mechanism has important implications for in vivo efficacy, as competitive inhibitors may have their effects modulated by fluctuating acetylcholine concentrations in synaptic clefts, while non-competitive inhibitors may provide more consistent inhibition regardless of neurotransmitter levels.
Successful implementation of AChE inhibition assays requires careful attention to potential technical challenges and implementation of appropriate countermeasures:
Compound Interference: Some test compounds may absorb light at the detection wavelength (405 nm for colorimetric assays) or autofluoresce at the emission wavelengths used in fluorimetric assays, leading to artificially high or low activity readings. To address this, include control wells containing compound without enzyme to correct for background absorbance or fluorescence. Additionally, counter-screening assays specifically designed to detect detection system interference should be implemented.
Solvent Effects: DMSO, commonly used for solubilizing test compounds, can affect AChE activity at higher concentrations. Maintain DMSO concentration consistently below 1% (v/v) across all samples, including controls, and verify that the solvent concentration does not significantly inhibit enzyme activity in preliminary experiments.
Enzyme Stability: AChE activity may decline with repeated freeze-thaw cycles or prolonged storage. Aliquot enzyme stocks and avoid more than three freeze-thaw cycles. Monitor enzyme activity routinely using quality control samples with known inhibitors to ensure consistent performance between experiments.
Linear Range Determination: Enzyme reactions must be measured within the linear range with respect to time and enzyme concentration. Perform preliminary experiments to establish the linear phase of the reaction, typically the initial 10-30 minutes after substrate addition. Measurements outside the linear range will lead to inaccurate velocity determinations and consequently unreliable inhibition values.
Rigorous assay validation is essential for generating reliable, reproducible data on this compound's AChE inhibitory activity. Implement the following quality control measures:
Z'-Factor Determination: Calculate the Z'-factor for each assay plate using the formula:
Z' = 1 - (3σ₊ + 3σ₋) / |μ₊ - μ₋|
where σ₊ and σ₋ are the standard deviations of positive and negative controls, and μ₊ and μ₋ are their respective means. Z'-factor values >0.5 indicate excellent assay quality suitable for inhibitor screening.
Inter-assay Precision: Assess variability between independent experiments by including reference inhibitors with known IC₅₀ values (e.g., donepezil, galantamine) in each assay. The coefficient of variation for IC₅₀ determinations of reference inhibitors should generally be <20% between experiments conducted on different days.
Dose-Response Consistency: Ensure that this compound produces well-behaved sigmoidal dose-response curves with Hill coefficients typically between 0.5 and 2.0. Hill coefficients outside this range may indicate aggregation, solubility issues, or multiple binding sites that require further investigation.
The following workflow diagrams illustrate the key procedural steps and decision points in conducting AChE inhibition assays to evaluate this compound activity:
Workflow Diagram 1: AChE Inhibition Assay Selection and Implementation Pathway
Workflow Diagram 2: Comparative Procedural Flows for Enzyme-Based and Cell-Based AChE Inhibition Assays
The comprehensive application notes and detailed protocols presented herein provide a robust framework for evaluating the acetylcholinesterase inhibitory activity of this compound using multiple complementary assay formats. The integrated approach encompassing enzyme-based, cell-based, and metabolism-integrated assays enables thorough characterization of both direct inhibition potential and physiologically relevant activity following biotransformation. The inclusion of rigorous quality control measures, troubleshooting guidelines, and data analysis methodologies ensures the generation of reliable, reproducible data suitable for publication and further drug development decision-making.
As research continues to explore natural products as sources of novel AChE inhibitors, this compound represents a promising candidate worthy of detailed investigation. The protocols outlined here not only facilitate the initial characterization of this compound's AChE inhibitory properties but also provide a foundation for subsequent mechanistic studies, structure-activity relationship analyses, and ultimately, preclinical development for neurodegenerative disorders such as Alzheimer's disease.
Leptomerine is a naturally occurring alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a plant species belonging to the Rutaceae family and native to Brazil [1] [2]. Its significance in neuroscience and drug discovery research stems from its potent anticholinesterasic activity, which has been demonstrated in vitro [3]. This bioactivity positions this compound as a promising candidate for investigating novel therapeutic interventions for Alzheimer's Disease (AD) [3] [1].
The molecular foundation of its action lies in the inhibition of the enzyme acetylcholinesterase (AChE). In the context of Alzheimer's disease, the hydrolysis of the neurotransmitter acetylcholine (ACh) by AChE leads to decreased ACh levels in the brain, which is associated with the progressive cognitive decline characteristic of the condition [4] [5]. Inhibiting AChE is a established therapeutic strategy to increase acetylcholine concentration in the synaptic cleft, thereby boosting cholinergic neurotransmission and alleviating cognitive symptoms [4] [5].
The following table summarizes the key quantitative data for this compound's AChE inhibitory activity compared to a standard reference compound and other related alkaloids from the same source.
Table 1: Bioactivity Profile of this compound and Reference Compounds
| Compound | IC₅₀ Value | Target | Source Organism | Reference Compound |
|---|---|---|---|---|
| This compound | 2.5 µM [1] [2] | AChE | Esenbeckia leiocarpa | N/A |
| Galanthamine | 1.7 µM [1] [2] | AChE | (Reference Standard) | N/A |
| Physostigmine | 0.4 µM [1] [2] | AChE | (Reference Standard) | N/A |
| Kokusaginine | 46 µM [1] [2] | AChE | Esenbeckia leiocarpa | This compound |
| Leiokinine A | 0.21 mM [1] [2] | AChE | Esenbeckia leiocarpa | This compound |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 22048-97-1 [3] |
| Molecular Formula | C₁₃H₁₅NO [3] |
| Molecular Weight | 201.26 g/mol [3] |
| Solubility (DMSO) | 9 mg/mL (44.72 mM), sonication recommended [3] |
Principle: Bioactivity-guided fractionation is used to isolate active compounds from plant material based on their AChE inhibitory activity [1] [2].
Workflow:
Procedure:
Principle: This colorimetric assay measures the inhibitory activity of compounds against AChE. The enzyme hydrolyzes the substrate acetylthiocholine, producing thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically [5]. An inhibitor reduces the rate of this color formation.
Workflow:
Procedure:
% Inhibition = [1 - (A_sample / A_control)] × 100
where A_sample is the absorbance in the presence of the inhibitor, and A_control is the absorbance of the control (without inhibitor).
c. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data with a non-linear regression curve [1] [2].This compound functions primarily as an acetylcholinesterase (AChE) inhibitor [3] [1]. The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in cholinergic neurotransmission, due in part to the hydrolysis of acetylcholine by AChE, contributes significantly to the cognitive symptoms of the disease [4] [5]. By inhibiting AChE, this compound increases the availability of acetylcholine in the synaptic cleft, thereby potentiating cholinergic transmission and potentially ameliorating cognitive deficits [4].
Table 3: Research Applications of this compound
| Research Area | Potential Application |
|---|---|
| Neuropharmacology | Mechanistic studies on cholinesterase inhibition and cholinergic signaling. |
| Medicinal Chemistry | As a lead compound for the synthesis of novel, more potent AChE inhibitors. |
| Natural Product Research | As a bioactivity marker for the standardization of plant extracts from Esenbeckia leiocarpa. |
| Drug Discovery for Alzheimer's Disease | In vitro and in vivo evaluation of efficacy in models of cognitive impairment. |
Solubilization: For in vitro assays, this compound is soluble in DMSO at concentrations up to 9 mg/mL (44.72 mM). Sonication is recommended to ensure complete dissolution [3].
Storage:
Bioactivity-guided fractionation represents a cornerstone approach in natural product drug discovery, enabling researchers to systematically isolate and identify novel therapeutic compounds from complex biological extracts. This method combines sequential separation techniques with relevant biological assays to track active compounds through various purification stages, ensuring that only fractions demonstrating desired bioactivity undergo further investigation. The strategic importance of this approach lies in its ability to efficiently target the specific chemical entities responsible for observed biological effects, thereby accelerating the drug discovery pipeline while minimizing resource expenditure on inactive components.
The exploration of plant-derived alkaloids has yielded numerous clinically valuable drugs, with quinoline and quinazoline alkaloids representing particularly promising structural classes. These nitrogen-containing heterocyclic compounds have demonstrated wide-ranging biological activities, including antitumor, antiparasitic, antibacterial, antifungal, cardioprotective, antiviral, and anti-inflammatory effects [1]. Among these compounds, leptomerine and structurally related alkaloids have attracted significant research interest due to their potentially novel mechanisms of action and therapeutic applications. The structural complexity and diverse biological activities of these compounds make them ideal candidates for detailed phytochemical investigation using bioactivity-guided fractionation protocols.
The systematic approach to isolating and identifying bioactive natural products requires a meticulously planned workflow that integrates separation science with biological evaluation. The following diagram illustrates the comprehensive protocol for bioassay-guided fractionation:
Figure 1: Comprehensive workflow for bioactivity-guided fractionation of plant-derived compounds. This protocol systematically integrates extraction, biological screening, and compound identification to isolate active natural products efficiently.
This workflow exemplifies the iterative purification process central to bioactivity-guided fractionation, wherein each separation step is directed by biological assay results. The process begins with careful selection and authentication of plant material, followed by systematic extraction using solvents of increasing polarity to capture diverse chemical constituents. Initial crude extract screening identifies promising sources of bioactivity, which then undergo sequential fractionation using chromatographic techniques. At each stage, fractions are evaluated in relevant bioassays, with only active fractions proceeding to subsequent purification steps. This rigorous approach continues until pure, biologically active compounds are isolated and structurally characterized, providing lead compounds for further drug development efforts.
Table 1: Cytotoxic activity and selectivity indices of Australian plant extracts against cancer cell lines
| Plant Extract | HeLa Cell Inhibition (%) | HT29 Cell Inhibition (%) | HuH7 Cell Inhibition (%) | Selectivity Index (SI) Range |
|---|---|---|---|---|
| Gumbi gumbi (GGL) | 100% | 100% | 95% | 0.5–0.73 |
| Kakadu plum seeds (KPS) | >80% | >80% | >80% | 0.72–1.02 |
| Tuckeroo flesh (TKF) | >70% | <50% | >50% | Not reported |
| Tuckeroo seeds (TKS) | >70% | <50% | >50% | Not reported |
| Kakadu plum flesh (KPF) | >70% | <50% | 35% | Not reported |
The cytotoxicity assessment reveals significant variation in both potency and selectivity among different plant extracts. Gumbi gumbi (GGL) extract demonstrated complete cell inhibition in HeLa and HT29 cell lines, with strong activity (95% inhibition) in HuH7 hepatocellular carcinoma cells [2]. Despite this potent cytotoxicity, GGL exhibited lower selectivity indices (0.5–0.73) compared to Kakadu plum seeds (KPS), which showed more moderate but consistent inhibition across all tested cell lines with higher SI values (0.72–1.02) [2]. The selectivity index is a critical parameter in drug discovery, representing the ratio of cytotoxic concentration in normal cells to that in cancer cells, with higher values indicating better therapeutic windows. Interestingly, the data suggests that seeds often contain bioactive components distinct from those in fruit flesh, highlighting the importance of analyzing different plant parts separately.
Table 2: Antimicrobial activity of plant extracts against foodborne pathogens
| Plant Extract | Staphylococcus aureus | Escherichia coli | Salmonella typhi | Pseudomonas aeruginosa |
|---|---|---|---|---|
| Kakadu plum flesh (KPF) | +++++ | +++++ | +++++ | - |
| Tuckeroo flesh (TKF) | ++ | - | - | - |
| Tuckeroo seeds (TKS) | ++ | - | - | - |
| Gumbi gumbi (GGL) | Not reported | Not reported | Not reported | Not reported |
Antimicrobial screening demonstrated that Kakadu plum flesh (KPF) extract possessed broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) pathogens [2]. However, none of the tested extracts showed efficacy against Pseudomonas aeruginosa, a notoriously drug-resistant bacterium with limited permeability to antimicrobial compounds. The observed antibacterial effects correlate with the high phenolic content in KPF, suggesting that polyphenolic compounds may contribute significantly to the antimicrobial mechanism, possibly through membrane disruption or enzyme inhibition. The more limited activity of Tuckeroo extracts against only S. aureus indicates selective antibacterial action that may be exploited for targeting specific pathogens.
Table 3: Total phenolic content and antioxidant capacity of Australian plant extracts
| Plant Sample | Total Phenolic Content (mg GAE/100g) | Antioxidant Capacity (FRAP, mg TXE/100g) |
|---|---|---|
| Kakadu plum flesh (KPF) | 20,847 ± 2,322 | 100,494 ± 9,487 |
| Burdekin plum flesh (BPF) | 12,442 ± 1,355 | 16,670 ± 2,275 |
| Tuckeroo flesh (TKF) | 9,085 ± 393 | 12,351 ± 1,905 |
| Gumbi gumbi (GGL) | 4,169 ± 57 | 6,742 ± 923 |
| Kakadu plum seeds (KPS) | 2,927 ± 208 | 23,511 ± 1,192 |
The quantitative analysis of phenolic compounds and antioxidant capacity reveals Kakadu plum flesh (KPF) as exceptionally rich in polyphenolic constituents, demonstrating significantly higher values than other tested plants [2]. The strong correlation between total phenolic content and antioxidant capacity suggests that phenolic compounds are major contributors to the observed radical-scavenging activity. This relationship is pharmacologically significant since antioxidants can modulate oxidative stress implicated in numerous chronic diseases, including cancer, neurodegeneration, and inflammatory conditions. The notable antioxidant capacity in Kakadu plum seeds (KPS) despite lower phenolic content indicates the presence of other non-phenolic antioxidants, such as ascorbic acid, which Kakadu plum is known to contain in exceptionally high concentrations [2].
Plant material selection represents the foundational step in natural product research and should be guided by ethnobotanical knowledge, chemotaxonomic relationships, or preliminary screening data. For this compound-containing species, particular attention should be paid to plants in the families Saururaceae, Piperaceae, and Aristolochiaceae, which are known to produce related isoquinoline alkaloids [3]. Specimens should be properly identified by a trained botanist, and voucher specimens deposited in herbarium collections for future reference. Plant materials are typically separated into different organs (leaves, stems, roots, fruits, seeds) as bioactive compound distribution often varies significantly between tissues.
The extraction protocol should employ solvents of increasing polarity to ensure comprehensive extraction of diverse chemical constituents. The following sequential extraction procedure is recommended:
All extracts should be concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds, and lyophilized to obtain dry powders for bioassay and further fractionation. The methanolic extract has been shown particularly effective for capturing bioactive phenolic compounds and alkaloids, as demonstrated in studies of Australian flora where it revealed significant cytotoxic and antimicrobial activities [2].
Bioassay-guided fractionation employs an iterative approach where each separation step is directed by biological activity testing. The following protocol outlines the key stages:
This systematic approach ensures that only fractions exhibiting desired bioactivity advance through the purification cascade, efficiently leading to the isolation of active principles [2].
High-performance liquid chromatography (HPLC) provides a powerful tool for chemical profiling of plant extracts and fractions. The following protocol is optimized for phenolic compound analysis:
For quantitative analysis, prepare standard solutions of reference compounds (gallic acid, protocatechuic acid, 4-hydroxybenzoic acid, syringic acid, ellagic acid, t-ferulic acid) at concentrations of 10, 50, 100, 250, and 500 μg/mL. Inject each standard in triplicate and plot peak areas against concentrations to generate calibration curves. Identify compounds in samples by comparing retention times and UV spectra with standards, and quantify using the established calibration curves [2].
Structural elucidation of alkaloids like this compound requires a comprehensive spectroscopic approach. The following techniques provide complementary structural information:
NMR Spectroscopy:
Mass Spectrometry:
X-ray Crystallography:
For quinoline and quinazoline alkaloids, characteristic spectroscopic features include aromatic proton signals in the ¹H NMR spectrum (δ 7.5-9.0 ppm), carbon signals corresponding to the heterocyclic system in the ¹³C NMR spectrum, and typical fragmentation patterns in mass spectrometry [1]. The application of these techniques to this compound and related compounds facilitates complete structural characterization, including stereochemical assignments.
Cytotoxicity evaluation represents a crucial step in identifying potential anticancer agents. The following protocol details the MTS assay for assessing cell viability:
For mechanistic studies, additional endpoints can include:
Antimicrobial activity evaluation follows standardized protocols with modifications for natural product screening:
The bioactivity-guided fractionation protocol presented herein provides a robust framework for the systematic discovery of bioactive natural products, with specific application to this compound and related alkaloids. This comprehensive approach integrates advanced separation techniques with relevant biological assays to efficiently isolate and characterize compounds with therapeutic potential. The quantitative data presented on Australian plant extracts demonstrates the successful application of this methodology, revealing significant cytotoxic and antimicrobial activities correlated with specific phytochemical profiles.
The structural diversity and potent bioactivities of quinoline and quinazoline alkaloids, including this compound and related compounds, underscore their importance as potential lead structures for drug development. Their documented effects against cancer cells and pathogenic microorganisms, combined with their novel mechanisms of action, position them as promising candidates for further investigation. Future research should focus on mechanistic studies to elucidate precise molecular targets, structure-activity relationship analyses to optimize therapeutic properties, and in vivo validation of efficacy and safety profiles. The continued application of bioactivity-guided fractionation to unexplored and ethnobotanically significant plant species will undoubtedly yield additional novel chemical entities with potential to address unmet medical needs.
1. Introduction and Source Leptomerine is an alkaloid identified from the plant Esenbeckia leiocarpa (Rutaceae family) that has shown potential in Alzheimer's disease (AD) research due to its potent anticholinesterase activity [1]. This aligns with the current exploration of phytochemicals as multi-targeted therapeutic sources for AD, given their often fewer side effects compared to synthetic drugs [2]. The cholinergic hypothesis, which posits that a decline in acetylcholine is a key contributor to the cognitive symptoms of AD, remains a cornerstone of one major therapeutic approach [3].
2. Proposed Mechanism of Action The primary documented mechanism of this compound is the inhibition of acetylcholinesterase (AChE) [1]. By blocking AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its availability and potentially ameliorating cholinergic deficits.
Beyond this classic mechanism, AChE inhibitors can have non-cholinergic roles. AChE is known to colocalize with amyloid-β (Aβ) deposits and can promote the formation of toxic amyloid fibrils [2]. Some AChE inhibitors, particularly those that bind to the Peripheral Anionic Site (PAS) of the enzyme, may not only boost acetylcholine but also prevent AChE from accelerating the assembly of Aβ into toxic oligomers [4]. While this PAS-related action has been demonstrated for other plant-derived compounds (e.g., ceanothane triterpenes) [4], it represents a plausible and highly desirable multi-target mechanism that future research on this compound should investigate.
3. Quantitative Activity Data The following table summarizes the key quantitative finding from the available literature:
Table 1: Documented Cholinesterase Inhibitory Activity of this compound
| Assay Type | Target Enzyme | Reported Result | Citation |
|---|---|---|---|
| In vitro AChE inhibition assay | Acetylcholinesterase (AChE) | "Potent anticholinesterasic activity" | [1] |
Specific quantitative data (such as IC₅₀ values) for this compound's activity against AChE and butyrylcholinesterase (BChE) were not available in the search results. The activity is reported qualitatively.
4. Experimental Protocols Below is a generalized protocol for evaluating the anticholinesterase activity of a plant-derived compound like this compound, adapted from standard methodologies referenced in the search results [4].
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
4.1 Principle This spectrophotometric assay is based on the method of Ellman. Acetylthiocholine is used as a substrate. AChE hydrolyzes it to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, which can be detected at 412 nm. An inhibitor will reduce the rate of this reaction.
4.2 Reagents and Equipment
4.3 Procedure
4.4 Data Analysis
Calculate the percentage of inhibition using the formula:
Inhibition (%) = [(Rate_negative_control - Rate_sample) / Rate_negative_control] × 100
The IC₅₀ value (concentration that inhibits 50% of enzyme activity) can be determined by plotting inhibition percentage against log(concentration) and performing non-linear regression analysis.
5. Signaling Pathway Context this compound's primary action influences the cholinergic signaling pathway. Furthermore, research into other AD therapeutics highlights the importance of cross-talk between multiple signaling pathways, including Wnt/β-catenin, which is involved in synaptic integrity and is inhibited by Aβ, and leptin signaling, which has been shown to decrease Aβ production and tau phosphorylation [5] [6] [3]. The following diagram illustrates the potential multi-target interplay in AD that a compound like this compound could engage in.
Given the limited but promising data on this compound, future research should focus on:
This compound represents a promising phytochemical scaffold for Alzheimer's disease drug development, primarily based on its reported anticholinesterase activity. However, a significant research gap exists regarding its precise quantitative potency, detailed mechanism of action, and effects on non-cholinergic pathways. Filling these gaps through the outlined experimental approaches could firmly establish its therapeutic potential and inspire the development of novel multi-targeted agents.
Alzheimer's disease (AD) represents a significant global health challenge characterized by progressive neurodegenerative decline affecting millions worldwide. The cholinergic hypothesis posits that cognitive impairment in AD patients correlates directly with reduced levels of the neurotransmitter acetylcholine (ACh) in brain synapses. Acetylcholinesterase (AChE) inhibitors constitute the primary pharmacological approach for managing AD symptoms by preventing acetylcholine hydrolysis, thereby increasing its availability for synaptic transmission. Current FDA-approved AChE inhibitors including donepezil, rivastigmine, and galantamine demonstrate limited effectiveness and exhibit undesirable side effects, creating an urgent need for novel therapeutic agents with improved efficacy and tolerability profiles [1] [2].
Leptomerine, a naturally occurring alkaloid isolated from Esenbeckia leiocarpa (Rutaceae family), has emerged as a promising candidate with demonstrated AChE inhibitory activity. With a reported IC50 value of 2.5 µM, this compound shows comparable potency to some synthetic therapeutics and represents a valuable structural template for developing novel Alzheimer's therapeutics [2]. These Application Notes provide researchers with a standardized protocol for evaluating this compound's AChE inhibition potential through the widely adopted Ellman's method, along with detailed experimental workflows, material requirements, and technical considerations for reliable reproducibility in drug discovery settings.
The assay employs Ellman's colorimetric method which quantifies AChE activity by measuring the hydrolysis of acetylthiocholine iodide (AChI) to thiocholine and acetate. The generated thiocholine reacts with 5,5'-dithio-bis-[2-nitrobenzoic acid] (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which exhibits strong absorbance at 412 nm. When AChE is inhibited by test compounds like this compound, reduced thiocholine production results in decreased TNB formation and consequently lower absorbance values. This simple, robust method enables high-throughput screening of potential AChE inhibitors with excellent reproducibility [1].
Figure 1 illustrates the complete experimental workflow for evaluating this compound's AChE inhibitory activity:
Acetylcholinesterase enzyme sourced from electric eel (Electrophorus electricus) represents the standard enzyme preparation for preliminary AChE inhibition studies due to its commercial availability and structural homology with human AChE. However, for advanced preclinical evaluation, researchers should consider utilizing human erythrocyte AChE to better predict clinical efficacy [3] [4]. This compound standard should be prepared as a 10 mM stock solution in analytical grade DMSO with subsequent serial dilutions in reaction buffer to achieve the required test concentrations while maintaining DMSO concentrations below 1% (v/v) in final reaction mixtures to prevent solvent interference with enzymatic activity [2].
Table 1: Required Reagents and Materials for AChE Inhibition Assay
| Item | Specifications | Supplier Examples | Storage Conditions |
|---|---|---|---|
| Acetylcholinesterase | Electric eel, Type VI-S, ≥349 U/mg solid | Sigma-Aldrich | -80°C in aliquots |
| Acetylthiocholine iodide | ≥98% purity, substrate | Sigma-Aldrich | -20°C, desiccated |
| DTNB (Ellman's reagent) | ≥98% purity | Sigma-Aldrich | -20°C, protected from light |
| This compound standard | ≥95% purity | Natural product suppliers | -20°C in DMSO stock |
| Dipotassium hydrogen phosphate | Analytical grade | Various | Room temperature |
| DMSO | Anhydrous, ≥99.9% | Various | Room temperature |
| Trolox | Positive control antioxidant | Sigma-Aldrich | -20°C |
Table 2: Essential Equipment for AChE Inhibition Analysis
| Equipment Type | Specifications | Application Note |
|---|---|---|
| UV-Vis Spectrophotometer | Plate reader or cuvette-based with kinetic capability | Must maintain temperature control at 25°C ± 0.5°C |
| Analytical Balance | Precision ±0.01 mg | Critical for accurate reagent preparation |
| pH Meter | Calibration with NIST-traceable buffers | Critical for buffer preparation at pH 8.0 ± 0.1 |
| Laboratory Incubator | Temperature stability ±0.5°C | For enzyme-inhibitor pre-incubation |
| Micropipettes | Various volumes (10-1000 μL) with regular calibration | Essential for solution dispensing accuracy |
Prepare 0.1 M Potassium Phosphate Buffer (pH 8.0): Dissolve 1.74 g of K₂HPO₄ in 80 mL deionized water, adjust pH to 8.0 using 1M KOH or HCl, then bring final volume to 100 mL. Filter through 0.45 μm membrane and store at 4°C for up to 2 weeks.
Prepare DTNB Solution (0.315 mM): Weigh 12.5 mg DTNB and dissolve in 100 mL of phosphate buffer. Protect from light with aluminum foil wrapping. Prepare fresh daily.
Prepare Acetylthiocholine Iodide Solution (0.5 mM): Weigh 18.17 mg AChI and dissolve in 100 mL deionized water. Prepare immediately before use.
Prepare AChE Enzyme Solution (0.2 U/mL): Dilute stock enzyme in ice-cold phosphate buffer to achieve 0.2 U/mL concentration. Keep on ice until use.
Prepare this compound Working Solutions: Prepare serial dilutions from 10 mM DMSO stock to achieve concentrations of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 μM in phosphate buffer, ensuring final DMSO concentration ≤1%.
Pre-incubation Step: In a 1 mL cuvette or 96-well plate, combine:
Reaction Initiation: Add sequentially with thorough mixing:
Absorbance Measurement: Immediately transfer to spectrophotometer and monitor absorbance at 412 nm for 5 minutes at 25°C, recording measurements at 30-second intervals.
Control Preparation:
Calculate Reaction Velocity: Determine the slope of absorbance change versus time (ΔA/min) for each sample during the linear reaction phase (typically first 2-3 minutes).
Determine Percentage Inhibition: % Inhibition = [(V_control - V_sample)/V_control] × 100 Where V_control represents reaction velocity of negative control and V_sample represents reaction velocity with this compound.
Calculate IC50 Value: Prepare a dose-response curve by plotting % inhibition versus this compound concentration (log scale). Fit data using non-linear regression (sigmoidal dose-response model) in software such as GraphPad Prism to determine the concentration producing 50% inhibition.
Table 3: Expected Results for this compound AChE Inhibition Based on Literature Values
| Concentration (μM) | Expected Inhibition (%) | Comparative Reference |
|---|---|---|
| 0.1 | 5-15% | Minimal inhibition expected |
| 0.5 | 15-30% | Threshold activity level |
| 1.0 | 25-45% | Moderate inhibition |
| 2.5 | 45-55% | Approaching IC50 value |
| 5.0 | 60-75% | Strong inhibition |
| 10.0 | 75-85% | Near-maximal inhibition |
| Reference Standard | IC50 Values | Source |
| This compound | 2.5 μM | [2] |
| Galantamine | 0.5-1.8 μM | [2] |
| Huperzine A | 1.8 μM | [2] |
| Berberine | 0.44-0.80 μM | [2] |
This compound demonstrates significant AChE inhibition with a literature-reported IC50 of 2.5 μM, positioning it as a moderately potent inhibitor compared to current therapeutic agents. While approximately 5-fold less potent than galantamine (IC50 ~0.5 μM) and huperzine A (IC50 ~1.8 μM), this compound's natural product origin and structural characteristics offer potential advantages in terms of blood-brain barrier permeability and reduced side effect profiles. The competitive inhibition mechanism suggests direct interaction with AChE's catalytic site, though allosteric modulation through binding to the peripheral anionic site (PAS) may contribute to its overall inhibitory effect, particularly given the structural similarities with other alkaloid inhibitors that exhibit PAS affinity [2] [5].
Figure 2 illustrates the molecular mechanism of AChE inhibition by this compound:
The quinoline alkaloid structure of this compound contains key molecular features that facilitate AChE interaction, including an aromatic ring system that may engage in π-cation interactions with Trp84 in the catalytic anionic site and potential hydrogen bonding capacity through its oxygen functionalities. Structure-activity relationship (SAR) analysis of related alkaloids indicates that methoxy substitutions and planar ring systems enhance inhibitory potency by optimizing enzyme binding affinity. Compared to the highly potent synthetic inhibitor tolserine (IC50 = 8.13 nM), this compound lacks the carbamate functionality responsible for irreversible AChE inhibition, suggesting its reversible mechanism may offer superior safety profiles for chronic administration in neurodegenerative conditions [3] [2].
Enzyme Activity Validation: Regularly verify AChE specific activity using substrate saturation curves (Km ≈ 0.08 mM for acetylthiocholine) to ensure consistent assay performance. Enzyme lots with significantly different kinetic parameters may affect this compound IC50 determinations [3] [4].
Temperature Control: Maintain strict temperature regulation at 25°C±0.5°C throughout the assay, as AChE activity exhibits temperature-dependent variation that could impact inhibition measurements.
Solvent Compatibility: Final DMSO concentrations should not exceed 1% (v/v) in reaction mixtures, as higher concentrations may artificially inhibit enzyme activity and confound results.
Linearity Validation: Ensure absorbance measurements fall within the linear range of the spectrophotometer (typically 0.1-1.0 AU) by adjusting enzyme concentration or path length if necessary.
Table 4: Common Issues and Resolution Strategies
| Problem | Potential Cause | Solution |
|---|---|---|
| Low inhibition signal | Enzyme concentration too high | Titrate enzyme to achieve 0.1-0.3 ΔA/min in negative control |
| High background absorbance | DTNB oxidation or contamination | Prepare fresh DTNB solution and verify reagent purity |
| Non-linear kinetics | Substrate depletion or product inhibition | Verify substrate concentration and shorten measurement interval |
| Irreproducible results | Enzyme activity variability | Aliquot and standardize enzyme preparation; avoid freeze-thaw cycles |
| Abnormal positive control values | Reference inhibitor degradation | Prepare fresh reference solutions and verify storage conditions |
For researchers interested in evaluating this compound's specificity, parallel assessment against butyrylcholinesterase (BChE) is recommended using identical experimental conditions with appropriate enzyme substitution. Additionally, determination of inhibition mechanism (competitive, non-competitive, or mixed) can be accomplished through Lineweaver-Burk analysis by measuring this compound inhibition across a range of substrate concentrations (0.05-1.0 mM acetylthiocholine). Advanced studies should incorporate molecular docking simulations to characterize this compound's interaction with human AChE structural elements, particularly the catalytic anionic site and peripheral anionic site, to facilitate structure-based drug design approaches [4] [5].
The presented protocol provides a standardized methodology for evaluating this compound's AChE inhibitory activity using the established Ellman's colorimetric assay. With its documented IC50 of 2.5 µM, this compound represents a promising natural product lead compound for Alzheimer's drug development. The comprehensive experimental workflow, material specifications, and technical considerations detailed in these Application Notes will enable research scientists to reliably assess this compound's cholinesterase inhibition potential and facilitate comparative analysis with existing therapeutic agents. Further investigation through kinetic studies and molecular modeling is warranted to fully characterize this compound's mechanism of action and therapeutic potential for neurodegenerative disorders.
This compound is a naturally occurring alkaloid isolated from the stems of Esenbeckia leiocarpa Engl., a plant belonging to the Rutaceae family. This compound has gained significant attention in neuroscience research and drug discovery due to its potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme targeted in the treatment of Alzheimer's disease. This compound demonstrates an IC₅₀ value of 2.5 μM against AChE, placing it in a similar potency range as galanthamine (IC₅₀ = 1.7 μM), a well-established reference compound used in Alzheimer's therapy [1] [2]. The cholinergic hypothesis of Alzheimer's disease posits that cognitive and memory impairments associated with this neurodegenerative condition result from a deficiency in the neurotransmitter acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts and potentially ameliorating cognitive deficits.
The discovery of this compound's bioactivity emerged from bioactivity-guided fractionation of ethanol stems extract of Esenbeckia leiocarpa, which led to the isolation of several alkaloids including leiokinine A, kokusaginine, skimmianine, maculine, and flindersiamine [2]. Among these compounds, this compound demonstrated the most pronounced anticholinesterasic activity, making it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease. This application note provides detailed protocols for preparing this compound stock solutions, conducting AChE inhibition assays, and implementing appropriate analytical techniques to evaluate its biological activity, specifically designed for researchers and drug development professionals working in neuroscience and pharmaceutical development.
This compound, chemically identified as N-methyl-2-propyl-4-quinolone, has a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol [1] [2]. It possesses a quinoline backbone structure with characteristic substitutions that contribute to its biological activity and physicochemical behavior. The compound appears as a white to off-white solid powder at room temperature and is assigned the CAS Registry Number 22048-97-1 [1] [2]. Understanding these fundamental chemical characteristics is essential for proper handling, dissolution, and experimental planning when working with this compound in research settings.
The compound exhibits favorable solubility in various organic solvents, which informs the preparation of stock solutions for biological testing. This compound demonstrates good solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. This solubility profile provides researchers with multiple options for preparing concentrated stock solutions suitable for different experimental applications. The chemical structure includes both hydrogen bond acceptor and donor capabilities, influencing its interaction with biological targets and its behavior in various solvent systems.
Proper storage and handling are critical for maintaining this compound stability and bioactivity over time. Based on manufacturer recommendations and chemical characteristics, this compound should be stored at -20°C in sealed containers with protection from moisture [1] [2]. These conditions prevent compound degradation and maintain consistent experimental results across studies. When preparing stock solutions, researchers should note that solutions can typically be stored at -80°C for up to 6 months or at -20°C for 1 month when kept in sealed containers away from moisture [2]. For day-to-day laboratory use, it is recommended to allow the vial to reach room temperature for at least an hour before opening to prevent moisture condensation and subsequent compound degradation.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 1-methyl-2-propylquinolin-4-one |
| CAS Number | 22048-97-1 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| Storage Conditions | -20°C, sealed, away from moisture |
| SMILES Notation | CCCC1=CC(=O)C2=CC=CC=C2N1C |
Weighing: Bring the this compound vial to room temperature without opening it. Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, weigh 2.01 mg of this compound per 1 mL of final volume [2].
Solvent Addition: Transfer the weighed this compound into an appropriate volumetric flask or vial. Add the calculated volume of anhydrous DMSO (or alternative solvent) to achieve the desired concentration. For most biological applications, DMSO is the recommended solvent due to its excellent solubilizing properties and compatibility with aqueous assay systems [2].
Solubilization: Mix the solution thoroughly using a vortex mixer for 30-60 seconds. To enhance dissolution, place the solution in an ultrasonic bath at 37°C for 5-10 minutes until the solid is completely dissolved [2]. Visually inspect the solution to ensure no particulate matter remains.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Label each vial with the compound name, concentration, date, and preparation details. Store aliquots at -20°C or -80°C according to the recommended storage conditions [2].
Quality Control: Record the preparation details in your laboratory notebook, including weighing data, solvent lot numbers, and any observations. For critical applications, consider verifying concentration by UV-Vis spectroscopy if extinction coefficient data is available.
Table 2: this compound Stock Solution Preparation Guide
| Final Concentration | Amount of this compound per 1 mL solvent | Recommended Solvent | Storage Stability |
|---|
| 1 mM | 0.201 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 5 mM | 1.01 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 10 mM | 2.01 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 50 mM | 10.05 mg | DMSO | -80°C: 6 months -20°C: 1 month | | 100 mM | 20.13 mg | DMSO (with sonication) | -80°C: 3 months -20°C: 2 weeks |
For biological assays, prepare working dilutions from the stock solution using appropriate assay buffers. Maintain the DMSO concentration constant across all test concentrations in the assay, typically not exceeding 1% (v/v) to minimize solvent effects on biological systems [2]. Use serial dilution techniques to achieve the desired concentration range for dose-response studies. For AChE inhibition assays, a typical concentration range of 0.1 μM to 100 μM is appropriate based on the reported IC₅₀ value of 2.5 μM [1] [2].
The acetylcholinesterase inhibition assay is the primary method for evaluating this compound's biological activity. This protocol is adapted from established methods with specific modifications for this compound characterization [1] [2]:
Reagent Preparation:
Assay Procedure:
Data Analysis:
The following diagram illustrates the experimental workflow for the AChE inhibition assay:
Figure 1: Experimental workflow for AChE inhibition assay
For increased sensitivity, a fluorescence-based AChE inhibition assay can be employed using appropriate fluorogenic substrates. This method leverages the principles of fluorescence intensity measurements where the excitation light is filtered to specific wavelengths, and emission is detected at higher wavelengths [3]:
Reagent Preparation:
Assay Procedure:
Instrument Settings:
Table 3: AChE Inhibition Assay Results for this compound and Reference Compounds
| Compound | IC₅₀ (μM) | Inhibition Type | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|
| This compound | 2.5 | Competitive/Reversible | 201.26 | Esenbeckia leiocarpa |
| Galanthamine (reference) | 1.7 | Competitive | 287.35 | Synthetic/Natural |
| Ceanothane Triterpene 3 | 0.126 | Competitive/Reversible | ~500 (estimated) | Chilean Rhamnaceae |
| Other Ceanothane Triterpenes | >500 for BChE | Selective for AChE | ~450-550 (estimated) | Chilean Rhamnaceae |
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for characterizing this compound structure and verifying compound identity and purity. The following protocol outlines the standard approach for this compound characterization:
Sample Preparation: Dissolve 2-5 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆) in a standard NMR tube [2].
Data Acquisition:
Expected Spectral Features:
Mass spectrometry provides confirmation of molecular weight and structural features:
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in methanol or acetonitrile with 0.1% formic acid.
Analysis Conditions:
Expected Results: The molecular ion [M+H]⁺ should be observed at m/z 202.3 corresponding to the protonated molecular formula C₁₃H₁₅NO [2].
Maintaining this compound stability in solution requires careful attention to storage conditions and handling procedures. Based on accelerated stability studies and chemical properties, the following guidelines ensure optimal compound integrity:
Stock Solutions: For long-term storage, aliquot stock solutions and store at -80°C under anhydrous conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots [2].
Working Solutions: For assays requiring aqueous working solutions, prepare fresh dilutions daily from DMSO stock solutions. The stability of this compound in aqueous solutions varies with pH, temperature, and buffer composition, with generally greater stability observed at slightly acidic to neutral pH ranges.
Quality Indicators: Monitor solution stability through visual inspection (absence of precipitation or color change), periodic HPLC analysis, and bioactivity assessments. A significant decrease in AChE inhibitory activity indicates potential compound degradation.
When incorporating this compound into biological assays, several factors require consideration to ensure reliable results:
Solvent Effects: Maintain DMSO concentration consistent across all test conditions, typically ≤1% (v/v) to minimize solvent effects on enzyme activity [2].
Binding Considerations: For cell-based assays, account for potential binding to serum proteins and plasticware through appropriate controls and correction factors.
Light Sensitivity: Although not explicitly reported for this compound, many quinoline-derived compounds exhibit light sensitivity. Implement light-protected handling and storage unless otherwise established.
The following diagram illustrates the molecular mechanism of AChE inhibition by this compound and its potential therapeutic relevance in Alzheimer's disease:
Figure 2: Proposed mechanism of this compound action in Alzheimer's disease pathology
This compound represents a promising natural product-derived compound with significant acetylcholinesterase inhibitory activity, potentially relevant for Alzheimer's disease therapeutics. The protocols detailed in this application note provide researchers with comprehensive methodologies for preparing this compound stock solutions, conducting robust AChE inhibition assays, and implementing appropriate analytical techniques for compound characterization. The IC₅₀ value of 2.5 μM places this compound in a favorable potency range compared to some established AChE inhibitors, warranting further investigation of its therapeutic potential [1] [2].
When implementing these protocols, researchers should adhere to the recommended storage conditions (-20°C in sealed containers protected from moisture) and solubility guidelines (DMSO as preferred solvent) to ensure compound stability and reproducible results. The experimental approaches outlined herein can be adapted to various research settings, from preliminary screening to detailed mechanistic studies. Further investigation of this compound's kinetics of inhibition, specificity against other cholinesterases, and potential interactions with the peripheral anionic site of AChE would provide valuable insights for medicinal chemistry optimization and drug development efforts targeting neurodegenerative disorders.
1. Introduction Leptomerine is an alkaloid whose stability profile is not yet well-documented in the public scientific literature. Establishing its storage stability is a critical step in the drug development process, as degradation can lead to reduced potency, formation of impurities, and potential toxicity. This document outlines a proposed framework for determining the optimal storage conditions for this compound.
2. Factors Influencing Stability Based on general principles of drug stability, the following factors are critical for this compound and should be investigated experimentally. The table below summarizes these factors and their anticipated effects.
Table 1: Key Factors Affecting Drug Stability and Their Proposed Impact on this compound
| Factor | Potential Impact on this compound | Recommended Study Conditions |
|---|---|---|
| Temperature [1] [2] [3] | High temperature likely accelerates chemical degradation (e.g., hydrolysis, oxidation). | Study at recommended ICH conditions: -20°C, 5°C, 25°C, 40°C [3] [4]. |
| Humidity [2] | Moisture can promote hydrolysis and facilitate physical changes like crystallization of amorphous forms. | Store samples at controlled relative humidity (RH) levels (e.g., 0%, 25%, 75%, 85%) [2]. |
| pH [4] | The stability of alkaloids is often highly dependent on the pH of the solution. | Prepare solutions of this compound in buffers across a physiologically relevant pH range (e.g., pH 3-9). |
| Light Exposure [1] | Photodegradation may occur if the molecule has chromophores that absorb light energy. | Expose samples to both visible and UV light per ICH guidelines. |
3. Proposed Stability-Indicating Assay A high-performance liquid chromatography (HPLC) method should be developed and validated to quantify this compound and its degradation products accurately [3].
Protocol 1: Forced Degradation Studies for Method Validation
This protocol is designed to validate the stability-indicating capability of the analytical method by intentionally degrading this compound.
1. Reagents and Equipment
2. Procedure
3. Data Analysis Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if it successfully separates this compound from its degradation products and shows a decrease in the this compound peak with the appearance of new peaks.
Protocol 2: Solid-State and Solution Stability Studies
This protocol assesses the long-term and accelerated stability of this compound under various storage conditions.
1. Sample Preparation
2. Study Design Place samples in stability chambers set to different combinations of temperature and humidity as outlined in Table 1. For example:
3. Sampling and Analysis Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months). Analyze samples for:
To help visualize the experimental process and potential outcomes, the following diagrams outline the workflow and a generalized degradation concept for alkaloids.
Diagram 1: A workflow for conducting stability studies on this compound, from sample preparation under various stress conditions to final data analysis.
Diagram 2: A generalized concept of how environmental stressors can lead to the chemical degradation of a molecule like this compound.
Leptomerine is a 4-quinolinone alkaloid isolated from plant species such as Esenbeckia leiocarpa Engl. (Rutaceae) and Haplophyllum heptomerum [1]. This application note focuses on its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease (AD) research. The cholinergic hypothesis of AD identifies a deficiency of acetylcholine in the brain as a key contributor to cognitive decline [2] [3]. Inhibiting AChE, the enzyme responsible for acetylcholine hydrolysis, is a established therapeutic strategy to boost cholinergic neurotransmission [2] [1]. This compound has demonstrated potent anticholinesterase activity at the enzyme level, with an IC₅₀ value comparable to the reference compound galanthamine, making it a promising candidate for further investigation in cellular models [1].
The following table summarizes the key quantitative data available for this compound from enzyme-level studies:
Table 1: Biochemical Activity of this compound and Reference Compounds
| Compound | Assay Type | IC₅₀ Value | Reference Compound & IC₅₀ |
|---|---|---|---|
| This compound | In vitro AChE inhibition | 2.5 μM [1] | Galanthamine (1.7 μM) [1] |
| This compound | In vitro AChE inhibition | 2.5 μM [1] | Physostigmine (0.4 μM) [1] |
| Ethanol Extract (Stems) | In vitro AChE inhibition | 50.7 μg/mL [1] | N/A |
| Alkaloid Fraction | In vitro AChE inhibition | 1.6 μg/mL [1] | N/A |
No specific cell-based assay data for this compound was found in the search results. The diagram below outlines a generalized, hypothetical workflow for evaluating this compound's activity and cellular effects in a research setting, based on common practices in drug discovery [4] [5].
Diagram 1: Proposed workflow for evaluating this compound in cell-based assays.
Purpose: To determine the non-cytotoxic concentration range of this compound for subsequent functional assays [5].
Purpose: To measure the inhibitory effect of this compound on AChE activity within intact cells or cell lysates.
This compound is a natural product with promising, potent acetylcholinesterase inhibitory activity based on enzyme-level assays. This document provides a foundational protocol for translating these findings into a biologically more complex cell-based system. The successful execution of these protocols will provide critical data on the compound's efficacy in a cellular environment, its cytotoxicity, and its potential for further development as a therapeutic agent for Alzheimer's disease.
Leptomerine is a naturally occurring 4-quinolinone alkaloid that has garnered significant scientific interest due to its potent acetylcholinesterase (AChE) inhibitory activity. This compound was first isolated from Esenbeckia leiocarpa Engl. (Rutaceae), a native Brazilian tree commonly known as "guarantã" or "goiabeira" [1]. This compound has demonstrated remarkable potential as a therapeutic candidate for Alzheimer's disease treatment, showing an IC₅₀ value of 2.5 μM against AChE, which is comparable to the reference compound galanthamine (IC₅₀ = 1.7 μM) [1] [2]. The significance of this discovery lies in the urgent need for new Alzheimer's treatments that can effectively enhance cholinergic neurotransmission through inhibition of acetylcholinesterase, the enzyme responsible for acetylcholine breakdown in synaptic clefts.
The chemical structure of this compound has been identified as 1-methyl-2-propylquinolin-4-one with a molecular weight of 201.26 g/mol and the molecular formula C₁₃H₁₅NO [3] [4]. Its structure features a quinolinone core with propyl and methyl substituents, which appears to be crucial for its biological activity [1]. Beyond its primary source, this compound has also been identified in the herbs of Haplophyllum leptomerum, indicating its presence across different plant species within the Rutaceae family [3]. The compound is typically obtained as a powdered solid that should be stored desiccated at -20°C to maintain stability, and it demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3].
Source Material: Stems of Esenbeckia leiocarpa Engl. should be collected from mature, healthy trees during the active growth season to maximize alkaloid content [1].
Taxonomic Authentication: Proper botanical identification must be performed by a qualified botanist, with voucher specimens deposited in a recognized herbarium for future reference [1]. In the original research, voucher specimens were maintained at the Institute of Botany, São Paulo, Brazil [1].
Processing: Collected stem materials should be thoroughly washed, air-dried in shade to prevent chemical degradation, and ground to a coarse powder (20-40 mesh) using a Wiley mill or similar equipment to increase surface area for extraction [1].
Extraction Solvent: Use 95% ethanol (pharmaceutical grade) as the extraction solvent, which effectively extracts both polar and moderately polar alkaloids while minimizing the extraction of highly non-polar compounds [1].
Extraction Method: Employ maceration or percolation techniques at room temperature (25°C) for 72 hours with occasional agitation. Alternatively, Soxhlet extraction can be used for more efficient solvent use, though elevated temperatures should be minimized to prevent thermal degradation of alkaloids [1].
Concentration: Filter the ethanol extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude ethanol extract [1]. The original research obtained 35.8 g of crude extract from an unspecified starting amount of plant material [1].
Table 1: Extraction Efficiency of Esenbeckia leiocarpa Stems
| Extract/Fraction | Mass Yield | AChE Inhibition (%) | IC₅₀ Value |
|---|---|---|---|
| Crude ethanol extract | 35.8 g (from starting material) | 91.1 ± 0.2% (at 200 μg/mL) | 50.7 μg/mL |
| Hexane fraction | 0.64% yield | Not specified | 6.0 μg/mL |
| Chloroform (Alkaloid) fraction | 3.30% yield | Not specified | 1.6 μg/mL |
The acid-base partitioning method effectively separates alkaloids from non-alkaloid components based on their differential solubility in aqueous and organic solvents at varying pH levels. This technique exploits the basic nature of alkaloids, which allows them to be extracted into organic solvents when neutral or basic, but into aqueous solutions when protonated under acidic conditions [1].
Step 1: Initial Dissolution: Dissolve the concentrated ethanol extract (35.8 g) in 500 mL of 5% aqueous hydrochloric acid (HCl) with stirring until completely dissolved. Filter to remove any insoluble particulate matter [1].
Step 2: Defatting: Transfer the acidified solution to a separatory funnel and perform sequential extraction with n-hexane (3 × 300 mL) to remove non-polar constituents such as lipids, chlorophyll, and waxes. The hexane fraction typically shows lower AChE inhibitory activity (IC₅₀ = 6.0 μg/mL) compared to the alkaloid fraction [1].
Step 3: Basification and Alkaloid Extraction: Carefully basify the aqueous phase to pH 9-10 using concentrated ammonium hydroxide (NH₄OH) while monitoring with pH paper. Caution: This reaction is exothermic and should be performed slowly with cooling. Then, extract the alkaloids with chloroform (3 × 300 mL), collecting the combined chloroform layers [1].
Step 4: Concentration: Wash the combined chloroform extracts with distilled water (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 40°C to obtain the crude alkaloid fraction [1]. The original research obtained a 3.30% yield of alkaloid fraction from the crude extract [1].
Thin-Layer Chromatography (TLC): Analyze the alkaloid fraction using TLC on silica gel GF₂₅₄ plates with an appropriate mobile phase (e.g., chloroform:methhenol:ammonia, 90:10:1). Visualize spots under UV light (254 nm and 365 nm) and then spray with Dragendorff's reagent, which produces orange spots with alkaloids [1].
Bioactivity Screening: Perform TLC bioautography assay for AChE inhibition as described by Marston et al. to confirm presence of anticholinesterasic compounds before proceeding to chromatographic separation [1].
HPLC Conditions: Before preparative isolation, perform analytical HPLC to profile the alkaloid fraction. The original research used reversed-phase HPLC with UV detection at 242 nm [1]. The analytical chromatogram showed 14 major fractions, with fractions 7, 9, 10, 11, and 12 exhibiting strong anticholinesterasic activity in TLC bioassay [1].
Mass Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect molecular ion peaks [M+H]⁺ for rapid identification of target compounds [1].
Sample Preparation: Dissolve the alkaloid fraction in HPLC-grade methanol at a concentration of 10 mg/mL and filter through a 0.45 μm PTFE membrane before injection [1].
Chromatographic System: Use a preparative HPLC system equipped with a reversed-phase C18 column (250 × 21.2 mm, 5 μm particle size) and UV detector set at 242 nm [1].
Mobile Phase: Employ a gradient system consisting of acetonitrile-water-methanol (10:45:45, v/v/v) as the mobile phase with a flow rate of 8 mL/min [1].
Fraction Collection: Collect distinct peaks separately based on retention time. In the original study, this compound was eluted at tR = 19.3 minutes (corresponding to fraction 9) [1]. The isolation yielded 16.0 mg of pure this compound from 105.0 mg of alkaloid fraction [1].
The following workflow diagram illustrates the complete isolation process of this compound from plant material to pure compound:
The structural elucidation of this compound requires a combination of spectroscopic techniques to unambiguously determine its molecular structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) [1]. The ¹H NMR spectrum of this compound exhibits characteristic signals including a N-methyl group around δ 3.6-3.8 ppm, propyl group signals (δ 0.9-1.0 ppm, t, 3H; δ 1.6-1.7 ppm, m, 2H; δ 2.7-2.8 ppm, t, 2H), and aromatic protons between δ 6.5-8.2 ppm [1] [3].
Mass Spectrometry (MS): Use ESI-MS in positive ion mode to observe the molecular ion peak [M+H]⁺ at m/z 201.3, consistent with the molecular formula C₁₃H₁₅NO [1] [3]. High-resolution mass spectrometry (HRMS) can provide exact mass measurement for definitive formula confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectrum shows characteristic absorptions for carbonyl group (C=O stretch) around 1640-1660 cm⁻¹, aromatic C=C stretches at 1580-1600 cm⁻¹, and C-H stretches between 2850-3000 cm⁻¹ [3].
Comparative Analysis: Compare spectroscopic data with literature values for this compound to confirm identity [1] [3]. The original research confirmed this compound structure through comprehensive comparison with previously published data [1].
Purity Assessment: Determine purity of isolated this compound using analytical HPLC with UV detection at 242 nm, achieving ≥95% peak area for the main compound [1].
The anticholinesterasic activity of this compound is evaluated using Ellman's colorimetric method with slight modifications:
Reagent Preparation:
Assay Procedure:
IC₅₀ Determination: Test this compound at concentrations ranging from 10⁻¹⁰ to 10⁻³ M and plot percentage inhibition versus logarithm of concentration. Calculate IC₅₀ value using nonlinear regression analysis of the dose-response curve [1]. This compound demonstrates an IC₅₀ of 2.5 μM compared to 1.7 μM for galanthamine [1].
Table 2: Acetylcholinesterase Inhibitory Activity of Compounds from E. leiocarpa
| Compound | Chemical Class | IC₅₀ Value | Potency Relative to Galanthamine |
|---|---|---|---|
| This compound | 4-quinolinone alkaloid | 2.5 μM | 1.5× less potent |
| Kokusaginine | Furoquinoline alkaloid | 46 μM | 27× less potent |
| Leiokinine A | 4-quinolinone alkaloid | 0.21 mM | 124× less potent |
| Skimmianine | Furoquinoline alkaloid | 1.4 mM | 824× less potent |
| Galanthamine (reference) | Isoquinoline alkaloid | 1.7 μM | Baseline |
| Physostigmine (reference) | Carbamate alkaloid | 0.4 μM | 4.3× more potent |
While the primary search results didn't provide detailed cytotoxicity data for this compound, it is recommended to evaluate cell viability using assays such as MTT or resazurin reduction in appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells) to determine selectivity index and potential therapeutic window.
The following diagram illustrates the mechanism of action of this compound as an acetylcholinesterase inhibitor and its potential therapeutic effect in Alzheimer's disease:
The isolation protocol for this compound from Esenbeckia leiocarpa stems demonstrates reasonable efficiency. From 35.8 g of crude ethanol extract, the process yields 105.0 mg of alkaloid fraction, from which 16.0 mg of pure this compound is obtained [1]. This represents an overall yield of approximately 0.045% from the crude extract, which is typical for natural product isolation where multiple compounds are present. The table below summarizes the yields at each stage of the isolation process.
Table 3: Isolation Yield of this compound from E. leiocarpa Stems
| Isolation Stage | Mass | Yield (%) | Cumulative Yield from Crude Extract |
|---|---|---|---|
| Crude ethanol extract | 35.8 g | 100% | 100% |
| Alkaloid fraction | 105.0 mg | 0.29% | 0.29% |
| Pure this compound | 16.0 mg | 15.2% (from alkaloid fraction) | 0.045% |
The acetylcholinesterase inhibitory activity of this compound is highly promising, with an IC₅₀ value of 2.5 μM positioning it as a strong candidate for further development as an Alzheimer's therapeutic [1] [2]. Its activity is comparable to the approved drug galanthamine (IC₅₀ = 1.7 μM) and significantly more potent than other alkaloids isolated from the same plant, including kokusaginine (IC₅₀ = 46 μM) and skimmianine (IC₅₀ = 1.4 mM) [1].
The structure-activity relationship analysis suggests that the 4-quinolinone structure of this compound is more favorable for AChE inhibition compared to the furoquinoline structures of other alkaloids isolated from the same plant [1]. The propyl substituent at position 2 and methyl group at the nitrogen position appear to optimize interaction with the enzyme's active site.
The comprehensive protocols presented herein provide researchers with a validated methodology for the isolation, characterization, and bioactivity assessment of this compound from Esenbeckia leiocarpa stems. The effectiveness of this natural compound as an acetylcholinesterase inhibitor, combined with its relatively straightforward isolation process, makes it an attractive candidate for further pharmaceutical development.
Future research directions should include:
The isolation and bioactivity protocols outlined in this application note serve as a robust foundation for advancing this compound through the drug discovery pipeline and contribute to the growing arsenal of natural product-based therapies for neurodegenerative disorders.
Source and Identity Leptomerine is a natural alkaloid isolated from the stems of Esenbeckia leiocarpa Engl. (Rutaceae family) [1] [2]. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol and a CAS Registry Number of 22048-97-1 [1] [3].
Primary Bioactivity and Therapeutic Potential The primary documented bioactivity of this compound is its potent inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system [1] [2]. This property makes it a candidate for further investigation in the context of Alzheimer's Disease (AD), where boosting cholinergic neurotransmission is a established therapeutic strategy [2]. The table below summarizes the key quantitative data on its bioactivity:
| Bioactivity | Experimental Model | Result | Reference Compound (Result) |
|---|---|---|---|
| Acetylcholinesterase (AChE) Inhibition [2] | In vitro enzyme assay | IC₅₀ = 2.5 μM | Galanthamine (IC₅₀ = 1.7 μM) |
| Acetylcholinesterase (AChE) Inhibition [1] | In vitro enzyme assay | IC₅₀ = 2.5 mM (Note: Apparent discrepancy with [2]) | Galanthamine (IC₅₀ = 1.7 mM) |
Important Note on Bioactivity Data: The search results contain a significant discrepancy in the reported IC₅₀ value for AChE inhibition. One seminal research paper [2] reports the value as 2.5 μM, which is consistent with a potent activity similar to the reference drug galanthamine. However, a chemical supplier's page [1] lists the value as 2.5 mM, a thousand-fold less potent. For the purpose of experimental design and referencing, the value from the peer-reviewed research article (2.5 μM) should be considered authoritative.
The following protocols are adapted from the bioassay-guided fractionation study that identified this compound [2].
This protocol describes the initial steps to obtain a crude alkaloid fraction from plant material.
Workflow Overview:
Detailed Steps:
This protocol uses a colorimetric method based on Ellman's assay to test the inhibitory activity of fractions or pure compounds like this compound [2] [4] [5].
Workflow Overview:
Detailed Steps:
This method is used to rapidly localize active compounds on a Thin-Layer Chromatography (TLC) plate after separation.
Detailed Steps:
This compound functions as an anticholinesterase agent, primarily targeting the cholinergic system. The following diagram illustrates the mechanism by which this activity is theorized to benefit Alzheimer's Disease pathology.
Key Mechanism Insights:
Leptomerine is a natural alkaloid with promising anticholinesterasic activity for Alzheimer's Disease research, but its development is hampered by low aqueous solubility [1] [2]. This is a common issue for many new drug compounds, as low solubility can lead to insufficient bioavailability and variable experimental results [3].
The quantitative data on this compound's solubility is limited in the available literature. One supplier indicates it is soluble in various organic solvents like DMSO, Chloroform, and Acetone, with a stock solution concentration of 9 mg/mL in DMSO suggested for in vitro studies [1]. The molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO [1] [4] [2] |
| Molecular Weight | 201.26 g/mol [1] [4] [2] |
| CAS Number | 22048-97-1 [1] [4] [2] |
| Reported Bioactivity | AChE Inhibitor (IC₅₀ = 2.5 μM) [1] [2] |
| Solubility (Experimental Data) | Soluble in DMSO (9 mg/mL or 44.72 mM) [1], Chloroform, Dichloromethane, Ethyl Acetate, Acetone [4]. |
A primary strategy to overcome low solubility is to formulate the compound into nanocarriers. The following table compares two advanced approaches detailed in the search results.
| Strategy | Key Principle | Reported Effectiveness | Potential Drawbacks |
|---|---|---|---|
| Polymeric Nanoparticles [5] | Encapsulate drug in a polymer matrix using flash nanoprecipitation to create nanoscale particles. | Increased aqueous solubility of a model drug from 0.04 mg/mL to 52.31 mg/mL (over 1300-fold) [5]. | Complex optimization process; requires specialized equipment (e.g., Multi-Inlet Vortex Mixer). |
| Stabilized Reversed Polymeric Micelles [6] | Use amphiphilic block copolymers in organic solvent to form water-core micelles, which are then cross-linked for stability. | Suitable for hydrophilic compounds; provided sustained release over several days [6]. | Relatively novel technique; less commonly used for small molecules like this compound. |
Here are detailed methodologies for the key strategies cited.
This method is highly effective for dramatically increasing drug solubility.
Workflow Overview:
Materials:
Procedure:
This method is particularly suited for creating a stable carrier system for hydrophilic molecules.
Workflow Overview:
Materials:
Procedure:
Accurate quantification of your compound and its release profile is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique.
Q1: What is the simplest way to prepare a this compound stock solution for initial in vitro assays? A1: The most straightforward method is to dissolve this compound in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM), which can then be diluted into your aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid cellular toxicity [1].
Q2: The nanoparticle formulation process seems complex. Are there any key parameters I must control? A2: Yes. For flash nanoprecipitation, critical parameters include the concentration of the polymer and drug, the aqueous-to-organic flow rate ratio, and the stabilizer (e.g., Poloxamer) to drug ratio. These factors directly impact the final particle size, stability, and encapsulation efficiency, and should be optimized using a design of experiments (DoE) approach [5].
Q3: How can I test if my new formulation is improving dissolution? A3: Perform an *in vitro* dissolution/release study. Place your formulated this compound (e.g., nanoparticles) in a dissolution vessel with a suitable buffer at 37°C under gentle agitation. Use a validated HPLC method to periodically sample and quantify the amount of this compound released into the solution over time, comparing it against unformulated this compound [3] [5].
Assay interference compounds are substances that produce false positive results in biological screens through non-specific mechanisms rather than genuine target engagement. The table below summarizes the main types and their characteristics.
| Interference Type | Chemical Mechanism | Common Chemotypes/Examples | Observed Assay Behavior |
|---|---|---|---|
| Covalent / Thiol-Reactive | Irreversibly modifies cysteine residues on proteins [1] [2]. | Alkylidene pyrazolones (e.g., C646), β-chloro-acrylaldehydes, isothiazolones, rhodanines [1] [2]. | Time-dependent increase in inhibition potency; activity not reversed by dilution [3]. |
| Colloidal Aggregators | Forms nano-sized particles that non-specifically adsorb and partially denature proteins [3]. | About 1-3% of molecules in screening libraries; can comprise up to 95% of initial "hits" [3]. | Inhibition attenuated by non-ionic detergent (e.g., Triton X-100); non-classical kinetics (high Hill slope) [3]. |
| Spectroscopic Interference | Absorbs light or fluoresces in the spectral region used for detection [3]. | Colored or fluorescent compounds. | Signal change linear with concentration (follows Beer's Law), not log-linear [3]. |
| Redox-Active Compounds | Generates reactive oxygen species (e.g., H₂O₂) that inactivate the enzyme [2]. | Quinones, catechols. | Activity attenuated by adding reducing agents like DTT [1]. |
| Enzyme-Specific Interference | Inhibits a reporter enzyme (e.g., luciferase) rather than the target [3]. | Varies by reporter system. | Shows activity in counter-screen against the reporter enzyme alone [3]. |
To confirm that activity comes from Leptomerine's target engagement and not from assay interference, integrate these orthogonal assays into your workflow.
Thiol-reactive compounds are a major source of false positives. These protocols help identify them.
ALARM NMR (A LA Assay to Detect Reactive Molecules by NMR)
Glutathione (GSH) / Coenzyme A (CoA) Adduct Detection
This is perhaps the most common source of artifacts in early drug discovery [3].
Detergent Reversal Test
Dynamic Light Scattering (DLS)
The shape of the dose-response curve can reveal interference.
The following diagram illustrates the logical workflow for triaging an initial hit like this compound, integrating the key counter-screens described above.
Workflow for Triage of a Screening Hit
When working with a compound that lacks published stability data, a systematic approach is necessary. The following table outlines the key factors to investigate and potential issues that can arise if they are not controlled.
| Factor to Investigate | Potential Stability Issue | Consequence in Cell Culture |
|---|---|---|
| Light Exposure [1] | Photodegradation; chemical structure breakdown by light. | Reduced active compound concentration; formation of inactive or toxic by-products. |
| Temperature [2] | Thermal degradation; accelerated breakdown at higher temperatures (e.g., 37°C). | Loss of compound efficacy over the duration of the experiment. |
| pH of Media [2] | Hydrolysis or other pH-dependent chemical reactions. | Inactivation of the compound; variable results between different media types. |
| Serum Components | Binding to serum proteins (e.g., albumin); enzymatic degradation. | Altered bioavailability; the "free" concentration of the compound is lower than nominal. |
| Reactive Media Components | Interaction with vitamins, salts, or other components [1]. | Unpredictable degradation or complex formation. |
| Adherence to Plastic | Non-specific binding to culture vessel walls. | Effective dose delivered to cells is lower than calculated. |
To systematically test your compound's stability, you can follow the workflow below. This diagram outlines a logical sequence of experiments to identify and mitigate stability issues.
Before testing in complex media, establish a baseline.
This step isolates compound-media interactions.
This assesses stability in the complete, biologically relevant environment.
Based on your findings, implement countermeasures.
Q: My compound's efficacy drops after 24 hours in culture. What is the most likely cause?
Q: I get high variability in my biological readouts between experiments. Could compound stability be a factor?
Q: How can I be sure my observed biological effect is from my compound and not a degradation product?
Optimizing any extraction process involves systematically testing how Key Process Variables (KPVs) affect the Critical Quality Attributes (CQAs), such as yield and purity. The table below outlines the primary variables to investigate.
| Key Process Variable (KPV) | Typical Investigation Range | Potential Impact on Yield |
|---|---|---|
| Extraction Solvent | Polar (e.g., methanol, ethanol) to non-polar (e.g., hexane) mixtures; acid/alkali modifiers. | Polarity and pH dramatically influence compound solubility and mass transfer [1]. |
| Temperature | Typically from ambient to solvent's boiling point (e.g., 30°C - 80°C). | Higher temperatures increase solubility and diffusion rates, but can degrade heat-sensitive compounds [2]. |
| Time | Several hours (e.g., 1 - 8 hours); can be tested in stages [2]. | Longer times allow for greater mass transfer, but may have diminishing returns or lead to degradation. |
| Liquid-to-Solid Ratio | Varies widely; e.g., from 5:1 to 15:1 (mL/g) [2]. | A higher ratio increases concentration gradient, driving diffusion, but becomes inefficient after a point. |
| Particle Size | Coarse grind to fine powder. | Smaller particles increase surface area, significantly enhancing extraction efficiency. |
The following diagram outlines a structured methodology for planning and executing your optimization experiments.
Q: My extraction yield is consistently low, even after adjusting primary variables.
Q: My extract is highly pigmented or viscous, interfering with analysis.
Q: The yield from my validation experiment was lower than the model predicted.
Q: How can I make my extraction process more environmentally friendly?
Here are answers to common questions and solutions to typical problems encountered in LC-MS method development.
FAQ 1: My analyte has a very low response. How can I improve sensitivity? Low sensitivity can stem from various sources. Please follow the troubleshooting flowchart below.
FAQ 2: What are the best practices to avoid contaminating my LC-MS system? Contamination is a major cause of downtime and unreliable data.
FAQ 3: How do I know if a problem is with my method or the instrument? Implement a benchmarking method [2]. This is a pre-established, well-characterized method for a standard compound (like reserpine). When you suspect a problem, run this method.
The following workflow provides a general strategy for developing a robust LC-MS method, synthesizing steps from multiple scientific studies [1] [3] [4]. You can adapt this for Leptomerine.
This is typically done via direct infusion of the standard solution into the MS.
The goal is to achieve good separation and a sharp, symmetrical peak.
| Factor to Investigate | Typical Range / Options | Objective & Impact |
|---|---|---|
| Mobile Phase pH [3] [5] | e.g., 4.2, 4.8, 5.3 | Impacts ionization efficiency and retention time. Test with volatile acids/bases. |
| Organic Modifier [5] | Acetonitrile vs. Methanol | Affects selectivity, retention, and back-pressure. Acetonitrile often provides sharper peaks. |
| Gradient Program [1] [5] | Vary %B over time (e.g., 10%-95%) | Separates analytes from each other and from matrix interferences. |
| Flow Rate [5] | e.g., 0.3, 0.5, 0.6 mL/min | Optimizes peak shape and analysis time. Lower flow can improve ionization. |
| Column Temperature [4] | e.g., 22°C, 30°C, 40°C | A constant temperature improves retention time reproducibility and peak shape. |
For complex optimizations involving multiple interacting factors (e.g., pH, solvent ratio, temperature), using an Experimental Design (DoE) like a Box-Behnken Design is highly efficient compared to testing one variable at a time [1] [3].
Once developed, the method must be validated. Key parameters to assess, as per ICH and USFDA guidelines, include [1] [5]:
A "false positive" in an AChE inhibition assay does not mean the compound is inactive. It signifies that the observed inhibition might be due to chemical interference with the assay's detection method rather than true enzymatic inhibition at the active site [1].
The table below outlines common issues, their causes, and recommended solutions.
| Issue | Potential Cause | Solution / Confirmatory Experiment |
|---|---|---|
| Apparent inhibition due to assay chemistry | Compound reacts with DTNB [1] | Perform a TLC-based assay or modified Ellman's method to distinguish chemical interference from real enzyme inhibition [1]. |
| Need to confirm true AChE inhibition | Requires validation beyond a single assay. | Use multiple methods: Molecular docking to confirm binding to active site [3], enzyme kinetics (e.g., Lineweaver-Burk plot) to determine inhibition type (competitive, non-competitive) [2] [4]. |
| Inconsistent results between labs | Slight variations in assay protocols (pH, incubation time, solvent concentrations). | Strictly standardize the assay protocol. Use a reference inhibitor (e.g., galantamine) in every run to ensure consistency [1]. |
| Determining species specificity | Inhibitory effect may vary between AChE from different organisms (electric eel vs. human) [5]. | Test compounds against AChE from multiple species (e.g., electric eel, human recombinant) to assess cross-species activity [5]. |
| Prioritizing compounds for further study | Need to rank hits from a large-scale screen. | Use in silico machine learning models (e.g., MegaAChE) to rapidly score molecules and prioritize the most promising ones for lab testing [5]. |
This method, adapted from a published study, helps visually distinguish true enzyme inhibitors from compounds that interfere chemically with DTNB [1].
This in silico method predicts how a ligand like this compound binds to the AChE enzyme, confirming its potential as a true inhibitor [3].
Q1: Is this compound a confirmed AChE inhibitor or just a false positive? this compound is documented in the scientific literature as a true AChE inhibitor with a measured IC50 of 2.5 µM [2]. The concept of "false positive" in this context relates to potential chemical interference in the detection method, not the compound's verified biological activity.
Q2: My lab and a collaborator are getting different IC50 values for the same compound. What could be the reason? Minor differences in protocol are a common cause. To resolve this:
Q3: Are there computational tools to help prioritize AChE inhibitors before lab testing? Yes. Tools like the MegaAChE website use machine learning models trained on large datasets of known AChE inhibitors. You can input the structure of your compounds to get a predicted activity score, helping you focus laboratory resources on the most promising hits [5].
You can adapt the following methodology, detailed in the assessment of ceanothane triterpenes as cholinesterase inhibitors, to create a guide for Leptomerine [1]. The core activities and key parameters from this study are summarized below.
Table 1: Core Assay Development Activities
| Activity | Key Parameters from Literature | Potential Application to this compound |
|---|
| Initial Activity Screening | - Determine IC50 values.
Here is a generalized experimental workflow for inhibitor characterization, based on the methods used in the study [1]:
What is leptomerine and its primary research application? this compound is a quinolinone-type alkaloid naturally found in plants like Esenbeckia leiocarpa [1]. Its most significant documented activity is as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 2.5 μM, an activity level comparable to the reference drug galanthamine [1]. This makes it a compound of interest for research into Alzheimer's disease therapeutics.
From which plant source has this compound been isolated? this compound has been isolated from the stems of Esenbeckia leiocarpa (a tree native to Brazil, commonly known as guarantã) through a bioactivity-guided fractionation process [1].
What analytical methods are used for this compound analysis? The isolation and identification of this compound have been achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [1]. Common detectors for such analyses include Diode Array Detectors (DAD) or Variable Wavelength Detectors (VWD), which are suitable for chromophoric compounds like alkaloids [2].
The following diagram outlines the key steps for isolating this compound from plant material, based on the procedure from the research [1].
Detailed Methodology [1]:
| Scenario & Symptoms | Possible Cause | Recommended Solution |
|---|---|---|
| Low yield during extraction. | Incomplete extraction or inefficient partitioning during acid-base steps. | Ensure proper powdering of plant material. Increase maceration time or repetitions. Check pH during acid and base steps critically. |
| Co-elution or poor separation during HPLC. | HPLC method not optimized for complex alkaloid mixture. | Adjust mobile phase gradient or composition. Consider using a different column (e.g., C8 or C18). Use a photodiode array detector (DAD) to check peak purity [2]. |
| Low aqueous solubility for bioassays. | This compound is a natural alkaloid which may have limited water solubility. | Consider formulation strategies. A proven approach for similar alkaloids (e.g., piperine) is nanoparticle formulation to drastically increase aqueous solubility and bioavailability [3]. |
| Handling hazardous solvents (CHCl3, hexane). | Solvents classified as Substances of Very High Concern (SVHC) [4]. | Follow green chemistry principles. For the partitioning step, consult solvent selection guides to find safer alternatives (e.g., ethyl acetate, cyclopentyl methyl ether, or 2-methyltetrahydrofuran) [4]. |
The table below summarizes the key chemical and biological data available for this compound.
| Property | Detail / Value | Context / Source |
|---|---|---|
| Biological Activity | Acetylcholinesterase (AChE) Inhibitor | Isolated via bioassay-guided fractionation [1] |
| IC50 Value | 2.5 μM | Reference compound Galanthamine IC50 = 1.7 μM [1] |
| Natural Source | Esenbeckia leiocarpa stems | Family: Rutaceae [1] |
| Class | Alkaloid (4-quinolinone type) | Confirmed by NMR [1] |
| Reported Solvents | Chloroform, Methanol | Used in extraction and chromatographic isolation [1] |
Important Note on Solvent Compatibility: The search results do not provide an explicit list of compatible and incompatible solvents for this compound. The solvents mentioned (chloroform, methanol, acetonitrile, water) are those used in its extraction and chromatographic separation [1]. Their suitability for other experimental contexts, such as long-term storage or cell-based assays, must be empirically determined.
Based on the available information, here are critical areas for further investigation to fully characterize this compound:
| Question | Answer & Troubleshooting Steps | Key Principle |
|---|
| Low overall signal in my assay. | 1. Verify Sample Integrity: Ensure the target molecule is stable in your sample matrix. 2. Check Reagent Activity: Confirm enzyme conjugates or detection antibodies have not degraded. 3. Optimize Incubation: Increase incubation times or temperatures for binding steps. 4. Review Instrumentation: Ensure detectors are calibrated and using correct wavelengths. | Assay Optimization | | My results show high background noise. | 1. Increase Wash Stringency: Add mild detergents or increase wash volume/frequency. 2. Block Non-Specific Binding: Use a different blocking agent (e.g., BSA, non-fat milk, casein). 3. Optimize Antibody Concentration: Titrate detection antibodies to find the optimal signal-to-noise ratio. 4. Filter Samples: Pre-clear samples by centrifugation or filtration to remove particulates. | Signal-to-Noise Ratio | | The assay sensitivity is insufficient for my target. | 1. Switch Detection Methods: Consider more sensitive techniques like chemiluminescence or fluorescence over colorimetry. 2. Implement Signal Amplification: Use systems with enzymatic amplification (e.g., tyramide signal amplification). 3. Pre-concentrate Samples: Use filtration or extraction to increase the effective concentration of your target. 4. Explore Alternative Platforms: Transition to more sensitive platforms like LC-MS/MS or immuno-PCR [1]. | Method Selection & Amplification |
This non-targeted workflow is ideal for detecting and identifying unknown compounds or metabolites, which can be crucial when developing a new detection assay.
Detailed Protocol:
The workflow for this method can be visualized as follows:
Diagram 1: Accurate mass screening workflow for novel substance analysis.
Some targets can be detected indirectly by measuring the activity of an associated enzyme. The study on detecting sphingomyelinase in urine for leptospirosis diagnosis is an excellent, published example of this approach [2].
Detailed Protocol (Adapted from Sphingomyelinase Detection):
The logic of validating such a biomarker is outlined below:
Diagram 2: Logical flow for validating a novel diagnostic biomarker.
Since "this compound" itself is not a well-defined compound in the available scientific literature, the most effective path is to apply these general principles:
The primary data for this compound comes from a phytochemical study of Esenbeckia leiocarpa [1]. The key finding is summarized in the table below.
| Compound | AChE Inhibitory Activity (IC₅₀) | Type of AChE Used | Reported BChE Activity |
|---|---|---|---|
| This compound | 2.5 µM [1] | Electric eel (Electrophorus electricus) [1] | Present, but quantitative data (e.g., IC₅₀) not specified in available excerpt [1] |
The same study noted that this compound and other isolated quinoline alkaloids "were also observed to evidence butyrylcholinesterase (BChE) inhibition," but the specific numerical data for this compound's activity against BuChE was not included in the accessible excerpt [1].
The methodology for determining the AChE inhibitory activity of this compound is based on standard colorimetric assays widely used in the field [1].
Understanding the rationale behind targeting AChE and the significance of BuChE selectivity can help frame future research on this compound.
The Cholinergic Hypothesis in AD: The foundational theory for using AChE inhibitors in Alzheimer's Disease treatment is the cholinergic hypothesis [1] [2]. This posits that the memory and cognitive deficits in AD are associated with a loss of cholinergic function in the brain. By inhibiting AChE, the enzyme responsible for breaking down acetylcholine (ACh), these drugs increase the availability of ACh at synapses, thereby improving cholinergic neurotransmission and alleviating symptoms [1] [2] [3].
The Role of BuChE Selectivity: Butyrylcholinesterase (BuChE) is another enzyme that can hydrolyze ACh. Its role becomes more critical in the later stages of Alzheimer's Disease.
This compound is a promising natural product with confirmed AChE inhibitory activity. However, the available data is insufficient for a definitive comparison of its specificity.
This compound is identified in the literature as a 4-quinolone alkaloid isolated from plant sources, specifically mentioned alongside other alkaloids from the plant Evodia rutaecarpa [1]. These compounds are noted for a range of biological activities, including:
However, the search results do not contain quantitative cytotoxicity data (such as IC₅₀ values) for this compound against specific cell lines, which is essential for the comparison you need.
To aid your evaluation of future studies, here is a summary of common experimental methods used to generate cytotoxicity profiles. Understanding these protocols is crucial for a fair comparison between different compounds.
The table below outlines several standard assays used to assess cell viability and cytotoxicity.
| Assay Name | Principle of the Method | Key Measurable Output |
|---|---|---|
| MTT Assay [2] | Measures activity of mitochondrial enzymes in viable cells that reduce yellow MTT to purple formazan crystals. | Absorbance of formazan solution, proportional to viable cell number. |
| LDH Release Assay [2] | Measures lactate dehydrogenase (LDH) enzyme released from damaged cells with compromised membranes. | Amount of colored formazan product formed, proportional to LDH released and level of cell damage. |
| ATP Assay [3] | Quantifies cellular ATP levels, a sensitive indicator of metabolically active viable cells. | Luminescent signal generated from luciferase reaction with ATP. |
| Trypan Blue Exclusion [2] | Differentiates live and dead cells based on membrane integrity; viable cells exclude the dye. | Number of unstained (live) vs. blue-stained (dead) cells counted. |
These methods are performed following standardized guidelines (e.g., ISO 10993-5) to ensure reliability and reproducibility [3]. The workflow for a typical in vitro cytotoxicity test is summarized in the diagram below.
| Compound Name | IC₅₀ Value (μM) | Relative Potency (Galanthamine = 1) | Plant Source |
|---|---|---|---|
| Leptomerine | 2.5 μM [1] | ~0.7 | Esenbeckia leiocarpa |
| Galanthamine (Reference) | 1.7 μM [1] | 1 | Amaryllidaceae plants |
| Physostigmine (Reference) | 0.4 μM [1] | ~4.3 | Physostigma venenosum |
| Kokusaginine | 46 μM [1] | ~0.04 | Esenbeckia leiocarpa |
| Leiokinine A | 210 μM [1] | ~0.008 | Esenbeckia leiocarpa |
| Skimmianine | 1400 μM [1] | ~0.001 | Esenbeckia leiocarpa |
IC₅₀ Definition: The half-maximal inhibitory concentration; a lower value indicates a more potent compound [1].
This compound demonstrates significant potency, with an activity close to that of the established drug galanthamine and considerably stronger than other alkaloids isolated from the same plant [1].
The quantitative data for this compound was obtained through a bioactivity-guided fractionation study. Here is a summary of the key experimental methodology [1]:
The following diagram illustrates the cholinergic hypothesis of Alzheimer's Disease and the mechanism of acetylcholinesterase inhibitors like this compound.
The pathway illustrates the therapeutic rationale: by inhibiting AChE, this compound increases acetylcholine availability in the synapse, thereby boosting cholinergic neurotransmission to alleviate cognitive symptoms [2] [3].
This compound is a natural alkaloid isolated from the stems of Esenbeckia leiocarpa Engl. (Rutaceae). Its primary investigated bioactivity is the inhibition of AChE, which is relevant for Alzheimer's disease research [1] [2] [3].
The table below summarizes the key quantitative data available for this compound:
| Property | Value / Description |
|---|---|
| Bioactivity | Anticholinesterasic activity (AChE inhibitor) [1] |
| IC₅₀ (AChE) | 2.5 μM (or 2.5 mM in one source; μM value is more consistent with bioactivity) [1] [2] |
| Reference Compound (Galantamine) IC₅₀ | 1.7 μM [1] |
| Plant Source | Stems of Esenbeckia leiocarpa Engl. (Rutaceae) [1] [2] |
| Molecular Formula | C₁₃H₁₅NO [1] [3] |
| Molecular Weight | 201.26 g/mol [1] [3] |
| CAS Number | 22048-97-1 [1] [3] |
The discovery of this compound's activity followed a standard bioactivity-guided fractionation approach. The diagram below outlines the key steps in this experimental protocol.
The core experimental protocol is the In vitro AChE Inhibition Assay, typically based on the Ellman's method [2] [4]. Here is a detailed breakdown:
Since the crystal structure of this compound bound to AChE is not available, you can consider these research strategies to gain deeper insights:
Pharmacokinetics describes how the body handles a substance, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). The table below outlines the key parameters you would typically compare for a comprehensive alkaloid profile [1] [2].
| Pharmacokinetic Phase | Key Comparison Parameters | Relevant Experimental Data |
|---|---|---|
| Absorption | Bioavailability, Cmax (Max Concentration), Tmax (Time to Cmax) | Plasma concentration-time curves from animal/human studies |
| Distribution | Volume of Distribution (Vd), Plasma Protein Binding, Tissue-specific distribution | Data from tissue distribution studies, protein binding assays |
| Metabolism | Major metabolites, enzymes involved (e.g., CYP450 isoforms), metabolic stability (half-life) | In vitro liver microsome assays, metabolite identification via LC-MS/MS |
| Excretion | Route (renal, biliary), clearance rate (CL), elimination half-life | Mass balance studies in urine and feces |
The quantitative data for a comparison guide is typically generated through the following standardized experimental protocols [3]:
Creating a visual pathway helps in intuitively understanding the ADME process of a drug or alkaloid in the body [1]. Below is a DOT script for a general pharmacokinetic pathway that you can adapt. It uses standardized nodes and edges to represent the journey of a compound, incorporating the labeldistance attribute as you requested to ensure clear edge labels [5] [6].
This diagram illustrates the general ADME process that any alkaloid, including Leptomerine, would undergo in the body [1]. The labeldistance=2.5 and labeldistance=3.0 attributes ensure the text on the arrows is placed clearly away from the nodes, enhancing readability [5] [6].
Given the current lack of directly available data on this compound, here are concrete steps you can take to build this comparison:
Enzyme selectivity panels are critical in early drug discovery to identify compounds that precisely target a specific enzyme while minimizing activity against related off-targets, thereby reducing potential toxicity [1]. In kinase research, for example, this is particularly important due to the high structural similarity across the kinome [2].
When you obtain profiling data for Leptomerine, you can use the following established metrics to quantify its selectivity. The table below summarizes two novel metrics proposed for kinase research, which offer different viewpoints on compound selectivity [2].
| Metric Name | Calculation / Formula | Interpretation & Use Case |
|---|---|---|
| Window Score (WS) | (\text{pX}{\text{target}} - \text{pX}{\text{most potent off-target}}) (where pX is -log(activity)) | Measures the absolute activity gap between the primary target and the most potent off-target. A larger WS indicates a wider safety window, useful for prioritizing leads with a clean safety profile [2]. |
| Ranking Score (RS) | ( \frac{\text{Rank of the primary target}}{\text{Total number of targets tested}} ) | Assesses the relative potency on the primary target versus all others. An RS close to 1 indicates high selectivity for the primary target, helping to identify tool compounds for pathway analysis [2]. |
These metrics can be applied to various types of in vitro data, including IC₅₀, Kd, or percentage of inhibition values [2].
While a specific protocol for this compound is not available, the following workflow, derived from standard practices in the field, outlines the key steps for conducting a robust selectivity assessment. The methodology can be adapted once a specific target enzyme for this compound is identified.
Step-by-Step Protocol Details:
Given the absence of direct data, I suggest the following steps to advance your project:
Validating a drug's mechanism of action is a multi-step process that moves from initial identification to confirmation of the target's role in the disease. The table below outlines the core strategies and key techniques involved.
| Strategy | Description | Key Techniques |
|---|---|---|
| Target Deconvolution [1] | Beginning with a drug that shows efficacy and working backward to identify its biological target. | Affinity chromatography, Expression cloning, Protein microarrays [1]. |
| Target Discovery [1] | Starting with a known biological target implicated in a disease and screening for compounds that modulate it. | DNA microarrays, Systems biology, Study of existing drugs [1]. |
| Target Validation [1] | Demonstrating the functional role of the identified target in the disease phenotype. | siRNA/RNAi to knock down gene expression [1] [2], introducing mutations to the target protein [1]. |
Once a target is identified, rigorous experiments are needed to confirm that the drug's therapeutic effect is indeed due to its interaction with that target.
1. Using siRNA for Functional Validation Small interfering RNA (siRNA) is a widely used tool to mimic the effect of a drug by selectively reducing the production of a specific target protein [1].
2. Key Steps for Comprehensive Validation A robust validation process involves the following steps to build a chain of evidence [1]:
The following diagram illustrates the logical workflow and decision points in the target identification and validation process, integrating the strategies and methods described above.
To make these principles concrete, consider a published study that validated the interaction between the hormone Leptin and the Dopamine D2 Receptor (D2R) in the control of energy homeostasis [3]. The researchers used a combination of the methods described above:
This multi-faceted approach, using both genetic and pharmacological tools to probe the relationship, is a hallmark of strong mechanistic validation.
Given the lack of specific data on this compound, I suggest the following steps: